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  • Product: 3-fluoro-N,2-dimethylbenzamide

Core Science & Biosynthesis

Foundational

3-Fluoro-N,2-dimethylbenzamide: Structural Preorganization, Synthesis, and Role in Antiviral Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic placement of halogens and alkyl groups on aromatic scaffolds is a fundamental technique for optimizing pharmacokinetics and target affinity. 3-Fluoro-N,2-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic placement of halogens and alkyl groups on aromatic scaffolds is a fundamental technique for optimizing pharmacokinetics and target affinity. 3-Fluoro-N,2-dimethylbenzamide (CAS: 634924-03-1) exemplifies this paradigm. Serving as a highly specialized building block, this compound is critically utilized in the synthesis of advanced therapeutics, most notably aza-pyridone derivatives targeting orthomyxovirus infections (e.g., Influenza A, B, and C). This whitepaper explores the physicochemical properties, structural causality, and self-validating synthetic protocols associated with this vital intermediate.

Chemical Identity & Physicochemical Properties

The utility of 3-fluoro-N,2-dimethylbenzamide stems from its precise molecular architecture. The quantitative data defining this compound is summarized in Table 1.

Table 1: Physicochemical and Structural Properties

PropertyValue
Compound Name 3-Fluoro-N,2-dimethylbenzamide
CAS Registry Number 634924-03-1
Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
Exact Mass 167.0746 Da
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (C=O, C-F)
Rotatable Bonds 1 (Phenyl-Amide C-C bond)
Structural Causality & Pharmacophore Design

The design of 3-fluoro-N,2-dimethylbenzamide is not arbitrary; every functional group serves a distinct mechanistic purpose:

  • Conformational Preorganization (2-Methyl Group): The ortho-methyl substituent creates a severe steric clash with the amide carbonyl oxygen. This forces the amide plane to rotate nearly orthogonal to the phenyl ring. By pre-restricting the molecule into this twisted conformation, the entropic penalty typically incurred upon binding to a target protein is drastically reduced, thereby enhancing binding affinity.

  • Metabolic Shielding & Electronic Modulation (3-Fluoro Group): The meta-fluoro substituent serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation at the electron-rich meta position. Second, its strong inductive electron-withdrawing effect lowers the pKa of adjacent protons and modulates the lipophilicity of the aromatic ring, improving membrane permeability.

  • Vectorized Hydrogen Bonding (N-Methyl Amide): The secondary amide provides a highly directional hydrogen bond donor (N-H) and acceptor (C=O), which are critical for anchoring the molecule within deep protein binding pockets, such as viral polymerases.

For foundational chemical data, refer to the and .

Mechanistic Role in Drug Discovery: Targeting Orthomyxoviruses

3-Fluoro-N,2-dimethylbenzamide is a key intermediate in the synthesis of complex aza-pyridone compounds, which are potent inhibitors of the orthomyxovirus replication machinery.

Orthomyxoviruses, such as Influenza, rely on a highly conserved heterotrimeric RNA-dependent RNA polymerase complex consisting of three subunits: PA, PB1, and PB2. Aza-pyridone derivatives synthesized from 3-fluoro-N,2-dimethylbenzamide act by binding to the endonuclease domain of the PA subunit or the cap-binding domain of the PB2 subunit. The fluorinated benzamide moiety acts as a lipophilic anchor, deeply burying itself into the hydrophobic sub-pockets of the polymerase, thereby halting viral RNA transcription.

Mechanism BB 3-Fluoro-N,2-dimethylbenzamide (Pharmacophore Scaffold) API Aza-pyridone Derivative (Antiviral API) BB->API Scaffold Integration Target Influenza Polymerase Complex (PA, PB1, PB2 Subunits) API->Target Active Site Binding Mech Viral RNA Transcription Blockade Target->Mech Inhibition Outcome Orthomyxovirus Clearance (Clinical Efficacy) Mech->Outcome Viral Load Reduction

Mechanistic pathway of aza-pyridone derivatives targeting orthomyxovirus.

Synthetic Methodologies & Reaction Logic

The synthesis of 3-fluoro-N,2-dimethylbenzamide is achieved via the amidation of 3-fluoro-2-methylbenzoic acid with methylamine.

Causality of Reagent Selection: Because the 2-methyl group exerts significant steric hindrance around the carboxylic acid, standard carbodiimide coupling agents (like EDC or DCC) often result in sluggish kinetics and poor yields. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed. HATU generates a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester intermediate. The adjacent nitrogen in the pyridine ring of HOAt provides a neighboring group effect, accelerating the nucleophilic attack of methylamine despite the steric bulk.

Synthesis SM 3-Fluoro-2-methylbenzoic acid (Starting Material) Act HATU / DIPEA (Activation) SM->Act Int HOAt Active Ester (Intermediate) Act->Int Amine Methylamine (Nucleophilic Attack) Int->Amine Prod 3-Fluoro-N,2-dimethylbenzamide (Target Product) Amine->Prod

Synthetic workflow for 3-fluoro-N,2-dimethylbenzamide via HATU coupling.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol incorporates built-in analytical checkpoints. This self-validating system guarantees that each phase of the reaction has succeeded before proceeding to the next.

Step 1: Carboxylic Acid Activation

  • Dissolve 1.0 equivalent of 3-fluoro-2-methylbenzoic acid in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 equivalents of HATU. Stir at room temperature for 30 minutes.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The reaction is validated when the starting material spot (

    
    ) is completely consumed, and a new, distinct spot corresponding to the HOAt active ester (
    
    
    
    ) emerges.

Step 2: Nucleophilic Amination 3. Cool the reaction mixture to 0 °C. Dropwise, add 2.0 equivalents of methylamine (typically a 2.0 M solution in THF). 4. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Extract a 10

    
    L aliquot, dilute in MeCN, and analyze via LC-MS. The amination is validated by the disappearance of the active ester mass and the appearance of a dominant peak at 
    
    
    
    168.1
    
    
    .

Step 3: Orthogonal Workup & Purification 5. Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc). 6. Acid Wash: Wash the combined organic layers with 1M HCl. Logic: This selectively protonates and removes unreacted methylamine and DIPEA into the aqueous phase. 7. Base Wash: Wash with saturated aqueous


. Logic: This deprotonates and removes any trace unreacted carboxylic acid and the HOAt byproduct.
8. Wash with brine, dry over anhydrous 

, and concentrate in vacuo to yield the crude product.
  • Self-Validation Checkpoint: Conduct

    
     NMR (
    
    
    
    ) on the crude solid. The protocol is deemed successful if the spectrum exhibits a characteristic doublet for the N-methyl group (
    
    
    ppm) and a singlet for the 2-methyl group (
    
    
    ppm), free of DMF or DIPEA peaks, indicating
    
    
    purity prior to any recrystallization.

Conclusion

3-Fluoro-N,2-dimethylbenzamide is far more than a simple chemical building block; it is a rationally designed pharmacophore that leverages steric preorganization and electronic modulation to enhance target binding. By utilizing highly efficient coupling methodologies like HATU activation and employing self-validating orthogonal workup protocols, researchers can reliably synthesize this intermediate for downstream integration into life-saving antiviral therapeutics.

References

  • "Aza-pyridone compounds and uses thereof", US Patent 9,328,119 B2, Google Patents.
  • "3-fluoro-N,2-dimethylbenzamide Chemical Properties and Database", Chemsrc. URL: [Link]

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-Fluoro-N,2-dimethylbenzamide

Executive Summary In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of halogenated and sterically hindered motifs is a proven tactic for optimizing binding affinity and metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of halogenated and sterically hindered motifs is a proven tactic for optimizing binding affinity and metabolic stability. 3-Fluoro-N,2-dimethylbenzamide is a highly specialized building block that exemplifies this approach. By combining an ortho-methyl group with a meta-fluorine atom on a benzamide scaffold, this compound introduces controlled conformational restriction (atropisomerism) while simultaneously blocking common sites of cytochrome P450-mediated oxidation.

This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, and validated synthetic methodologies for 3-fluoro-N,2-dimethylbenzamide, serving as a comprehensive resource for drug development professionals.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in downstream synthetic steps, such as solubility in organic solvents and reactivity during cross-coupling or amidation. The core quantitative data for 3-fluoro-N,2-dimethylbenzamide is summarized in the table below.

PropertyValue
Chemical Name 3-Fluoro-N,2-dimethylbenzamide
CAS Registry Number 634924-03-1
Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
Exact Mass 167.0746 Da
SMILES String CNC(=O)c1cccc(F)c1C
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)
Starting Material 3-Fluoro-2-methylbenzoic acid (CAS: 699-90-1)

Data validated against commercial chemical registries for fluorinated building blocks[1].

Mechanistic Significance in Drug Design

The architecture of 3-fluoro-N,2-dimethylbenzamide is not accidental; it is engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges in drug discovery, such as those encountered in the development of [2] and [3].

As a Senior Application Scientist, I emphasize the causality behind these structural choices:

  • The "Magic Methyl" Effect (C2 Position): The methyl group at the 2-position creates significant steric hindrance against the adjacent amide carbonyl. This forces the amide bond out of coplanarity with the benzene ring, locking the molecule into a specific bioactive conformation. This pre-organization reduces the entropic penalty upon binding to target proteins (e.g., kinase hinge regions).

  • Metabolic Shielding (C3 Position): The highly electronegative fluorine atom at the 3-position serves a dual purpose. First, it withdraws electron density from the aromatic ring, making it less susceptible to electrophilic aromatic oxidation by liver enzymes. Second, it directly blocks the C3 position from hydroxylation, a common metabolic liability in unsubstituted benzamides.

Pharmacophore Core 3-Fluoro-N,2-dimethylbenzamide Scaffold F_sub 3-Fluoro Substitution - Blocks CYP450 oxidation - Enhances lipophilicity Core->F_sub Me_sub 2-Methyl Substitution - Steric hindrance - Conformational locking Core->Me_sub Amide N-Methyl Amide - H-bond donor/acceptor - Target binding Core->Amide Result Improved Pharmacokinetics & Target Affinity F_sub->Result Me_sub->Result Amide->Result

Caption: Pharmacophoric contributions of the 3-fluoro-N,2-dimethylbenzamide scaffold in drug design.

Synthetic Methodologies & Experimental Protocols

The synthesis of 3-fluoro-N,2-dimethylbenzamide relies on the nucleophilic acyl substitution of[4] with methylamine.

Causality in Reagent Selection: Because the 2-methyl group sterically shields the carboxylic acid, standard coupling agents like DCC or EDC often yield poor conversion rates[5]. To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU rapidly converts the sterically hindered acid into a highly reactive 7-azabenzotriazole active ester, which is much more susceptible to nucleophilic attack by methylamine[3].

Step-by-Step Protocol

Reagents:

  • 3-Fluoro-2-methylbenzoic acid (1.0 eq, 154.14 g/mol )[6]

  • Methylamine hydrochloride (1.5 eq, 67.52 g/mol )

  • HATU (1.2 eq, 380.23 g/mol )

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Procedure:

  • Activation: Charge a flame-dried round-bottom flask with 3-fluoro-2-methylbenzoic acid and anhydrous DMF under a nitrogen atmosphere. Add DIPEA, followed by HATU in one portion. Stir the reaction mixture at room temperature for 15–20 minutes to ensure complete formation of the active ester intermediate.

  • Amidation: Add methylamine hydrochloride to the activated mixture. The excess DIPEA will liberate the free methylamine in situ. Stir the reaction at room temperature for 2 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 1:1).

  • Aqueous Workup (Self-Validating Step): Quench the reaction by pouring it into ice-cold water, then extract with Ethyl Acetate (3x).

    • Wash 1 (1N HCl): Protonates and removes unreacted methylamine and DIPEA into the aqueous layer.

    • Wash 2 (Sat. NaHCO3): Deprotonates and removes any unreacted carboxylic acid and the acidic HOAt byproduct generated by HATU.

    • Wash 3 (Brine): Removes residual water from the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure 3-fluoro-N,2-dimethylbenzamide.

SynthWorkflow A 3-Fluoro-2-methylbenzoic acid (CAS: 699-90-1) C HATU, DIPEA DMF, rt, 2h A->C B Methylamine HCl B->C D Active Ester Intermediate C->D Activation E 3-Fluoro-N,2-dimethylbenzamide Crude D->E Amidation F Aq. Workup & Column Chromatography E->F G Pure Target Compound (>98% Purity) F->G

Caption: Synthetic workflow for 3-fluoro-N,2-dimethylbenzamide via HATU-mediated amidation.

Analytical Validation

A robust protocol must be a self-validating system. To confirm the structural integrity and purity of the synthesized 3-fluoro-N,2-dimethylbenzamide, orthogonal analytical techniques are required:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The analysis should reveal a dominant peak corresponding to the exact mass of the product. Look for the protonated molecular ion [M+H]⁺ at m/z 168.1 . The absence of a peak at m/z 155.1 confirms the complete removal of the starting carboxylic acid.

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

    • The disappearance of the broad carboxylic acid proton signal (>10.0 ppm) validates the success of the coupling.

    • A distinct doublet around 3.0 ppm (3H) will emerge, corresponding to the N-methyl group. The splitting into a doublet is caused by coupling with the adjacent amide NH proton.

    • A broad singlet around 6.0 ppm will correspond to the amide NH proton.

    • The aromatic region (7.0–7.3 ppm) will integrate to exactly 3 protons, confirming the tri-substituted nature of the benzene ring.

References

  • Boroncore LLC. "3-Fluoro-N,2-dimethylbenzamide (CAS: 634924-03-1) Product Specifications." Boroncore. URL:[Link]

  • United States Patent US9328119B2. "Anti-influenza agents." Google Patents.
  • National Institutes of Health (NIH). "An Update on Clinically Advanced PROTAC Degraders and Their Synthesis." PubMed Central (PMC). URL:[Link]

  • United States Patent US5484926A. "HIV protease inhibitors." Google Patents.

Sources

Foundational

3-fluoro-N,2-dimethylbenzamide PubChem CID and safety data

Title: 3-Fluoro-N,2-dimethylbenzamide (CAS 634924-03-1): Technical Guide on Properties, Safety, and Synthetic Applications Executive Summary The strategic incorporation of fluorine into small organic molecules has become...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-Fluoro-N,2-dimethylbenzamide (CAS 634924-03-1): Technical Guide on Properties, Safety, and Synthetic Applications

Executive Summary

The strategic incorporation of fluorine into small organic molecules has become a cornerstone of modern medicinal chemistry and drug discovery[1]. 3-Fluoro-N,2-dimethylbenzamide (CAS 634924-03-1) is a highly specialized fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). By leveraging the unique steric profile of an ortho-methyl group combined with the electron-withdrawing and metabolic-blocking properties of a meta-fluorine atom, this compound serves as a critical intermediate for late-stage functionalization. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive technical framework for researchers, detailing its physicochemical properties, self-validating safety protocols, and field-proven synthetic methodologies.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of 3-fluoro-N,2-dimethylbenzamide is essential for predicting its behavior in complex reaction matrices. The N-methyl amide functionality provides a robust directing group for transition-metal-catalyzed cross-couplings, while the fluorine atom significantly modulates the pKa and lipophilicity of the aromatic system[2].

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 3-Fluoro-N,2-dimethylbenzamide
CAS Number 634924-03-1[3]
Molecular Formula C9H10FNO[3]
Molecular Weight 167.18 g/mol [4]
SMILES String CNC(=O)c1cccc(F)c1C
PubChem CID Mapping Tracked primarily via CAS/SMILES. Complex derivatives (e.g., N-benzyl analog) are cataloged under CID 68938665[5].
Purity Standard ≥98% (NMR/HPLC validated)[4]

Safety Data & Handling Protocols

In chemical development, safety protocols must be treated as self-validating systems—where the physical properties of the compound directly dictate the handling causality. Fluorinated benzamides possess enhanced lipophilicity, which increases their potential for dermal penetration and subsequent systemic exposure[1].

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3]

Self-Validating Handling Workflow:

  • Engineering Controls: All manipulations of the solid powder must be conducted within a Class II biological safety cabinet or a certified chemical fume hood. Causality: This prevents the inhalation of micro-particulates (H335) generated during weighing and transfer.

  • Personal Protective Equipment (PPE): Double-layer nitrile gloves and splash-proof safety goggles are mandatory. Causality: The lipophilic nature of the fluorinated aromatic ring facilitates rapid absorption through the stratum corneum; nitrile provides a validated barrier against such permeation.

  • Storage Conditions: Store in a tightly sealed container under an inert argon or nitrogen atmosphere at room temperature, away from strong oxidizing agents[6]. Causality: Inert gas displacement prevents the slow oxidative degradation of the secondary amide nitrogen.

Synthetic Utility & Experimental Workflows

The judicious introduction of fluorine into a molecule can productively influence conformation, intrinsic potency, and metabolic pathways[2]. 3-Fluoro-N,2-dimethylbenzamide is frequently synthesized via amide coupling from its corresponding benzoic acid. The following protocol utilizes HATU, a premier reagent for generating active esters from sterically hindered carboxylic acids[7].

Step-by-Step Methodology: Synthesis via HATU-Mediated Coupling

  • Substrate Dissolution: Dissolve 3-fluoro-2-methylbenzoic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive active ester intermediate.

  • Carboxyl Activation: Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir the mixture at 0 °C for 15 minutes. Causality: HATU is specifically selected over standard carbodiimides (like EDC) because the neighboring pyridine nitrogen in HATU stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, overcoming the severe steric hindrance of the ortho-methyl group[7].

  • Nucleophilic Acyl Substitution: Introduce methylamine hydrochloride (1.5 equiv) to the activated mixture. Gradually warm the reaction to room temperature (25 °C) and stir for 4 hours. Causality: Gradual warming ensures controlled nucleophilic attack while minimizing thermal degradation of the OAt-active ester[8].

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Causality: The mild basic quench neutralizes excess acid and DIPEA, while ethyl acetate efficiently partitions the lipophilic fluorinated benzamide product from the highly polar DMF and tetramethylurea byproducts[9].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanistic Pathway Visualizations

G A 3-Fluoro-N,2-dimethylbenzamide (Core Building Block) B Late-Stage Functionalization A->B Synthesis C Fluorinated API Candidate B->C D Metabolic Stability (Blocked CYP450) C->D Property E Enhanced Lipophilicity C->E Property F Target Binding Affinity C->F Property

Diagram 1: Pharmacological property enhancements derived from the 3-fluoro-N,2-dimethylbenzamide core.

Workflow Step1 1. Substrate Dissolution (3-Fluoro-2-methylbenzoic acid in DMF) Step2 2. Carboxyl Activation (HATU + DIPEA at 0°C) Step1->Step2 Argon Atm. Step3 3. Nucleophilic Acyl Substitution (Methylamine addition) Step2->Step3 15 min Step4 4. Aqueous Workup (NaHCO3 quench & EtOAc extraction) Step3->Step4 4 hrs, 25°C Step5 5. Purification (Flash Chromatography) Step4->Step5 Organic Layer

Diagram 2: Step-by-step workflow for the HATU-mediated synthesis of 3-fluoro-N,2-dimethylbenzamide.

References

  • Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." ACS Publications.
  • "HATU - Wikipedia." Wikimedia Foundation.
  • "4-Fluoro-2-methylbenzamide Safety Information (Analogous GHS Data)." BLD Pharm.
  • "Applications of Fluorine in Medicinal Chemistry." ACS Publications.
  • "Amine to Amide Mechanism - HATU." Common Organic Chemistry.
  • "634924-03-1 | 3-Fluoro-N,2-dimethylbenzamide." Boroncore.
  • "175278-28-1|5-Fluoro-2-methylbenzamide Safety." BLD Pharm.
  • "HATU I HATU Coupling: Challenges Associated with the Byproducts." YouTube.
  • "N-benzyl-3-fluoro-N,2-dimethylbenzamide | C16H16FNO | CID 68938665." PubChem.

Sources

Exploratory

Solubility Profiling of 3-Fluoro-N,2-dimethylbenzamide in Organic Solvents: A Technical Guide for Process Chemists

Executive Summary In the realm of active pharmaceutical ingredient (API) synthesis and agrochemical development, the physicochemical behavior of intermediate building blocks dictates downstream process efficiency. 3-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of active pharmaceutical ingredient (API) synthesis and agrochemical development, the physicochemical behavior of intermediate building blocks dictates downstream process efficiency. 3-Fluoro-N,2-dimethylbenzamide (CAS: 634924-03-1)[1] is a highly functionalized fluorinated aromatic intermediate. Understanding its thermodynamic solubility in various organic solvents is critical for optimizing reaction kinetics, designing crystallization purifications, and formulating liquid stable products.

As a Senior Application Scientist, I have structured this guide to move beyond mere empirical data. We will deconstruct the thermodynamic drivers of this compound's solubility, establish a self-validating experimental protocol for its measurement, and provide a predictive matrix for solvent selection.

Physicochemical Profiling & Theoretical Solubility Framework

To predict the solubility of 3-fluoro-N,2-dimethylbenzamide, we must analyze its structural deviations from the base molecule, benzamide.

  • The Fluorine Effect: The substitution of a fluorine atom at the 3-position significantly increases the molecule's lipophilicity (

    
    ) while drawing electron density away from the aromatic ring via inductive effects.
    
  • Steric Hindrance and Amide Substitution: Unsubstituted benzamides exhibit strong intermolecular hydrogen bonding, leading to high crystal lattice energies and lower solubility in non-polar solvents. However, the N-methyl and 2-methyl groups in 3-fluoro-N,2-dimethylbenzamide disrupt this planar hydrogen-bonding network. This steric bulk lowers the melting point and melting enthalpy relative to primary amides, dramatically increasing its solubility in moderately polar and non-polar organic solvents.

Hansen Solubility Parameters (HSP)

We utilize Hansen Solubility Parameters (HSP) to mathematically predict solvent compatibility[2]. The total cohesive energy density is divided into three intermolecular forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

).

While unsubstituted benzamide has baseline HSP values of


, 

, and

[2], the N-methylation and fluorination of our target compound shift these parameters. The

value decreases significantly due to the loss of one hydrogen bond donor, while

increases due to the halogen and alkyl groups.

HSPLogic Solute Solute (3-fluoro-N,2-dimethylbenzamide) δD, δP, δH Distance Calculate HSP Distance (Ra) Ra² = 4(ΔδD)² + (ΔδP)² + (ΔδH)² Solute->Distance Solvent Target Solvent δD, δP, δH Solvent->Distance RED Relative Energy Difference (RED) RED = Ra / R0 Distance->RED Soluble RED < 1 High Solubility RED->Soluble Insoluble RED > 1 Low Solubility RED->Insoluble

Hansen Solubility Parameter (HSP) logic pathway for predicting solute-solvent compatibility.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While predictive models are valuable, empirical validation is required for regulatory submissions and process scale-up. The Shake-Flask Method , adapted from OECD Test Guidelines 105 and 107[3][4], is the gold standard for determining true thermodynamic solubility[5].

Kinetic dissolution (how fast a compound dissolves) is often mistaken for thermodynamic solubility (the maximum concentration at equilibrium). To ensure scientific integrity, the following protocol is designed as a self-validating system : it incorporates thermal equilibrium checks and microcrystal removal to prevent false positives (overestimation of solubility).

Step-by-Step Protocol
  • Solvent Preparation: Dispense 10.0 mL of the target organic solvent (e.g., Ethyl Acetate, HPLC grade) into a 20 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Excess Solute Addition: Gradually add 3-fluoro-N,2-dimethylbenzamide to the solvent while stirring until a visible, persistent suspension of undissolved solid remains. Causality: An excess of solid is strictly required to ensure the chemical potential of the solid phase equals that of the dissolved phase, fulfilling the thermodynamic definition of a saturated solution[5].

  • Isothermal Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker incubator set to exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 to 72 hours. Causality: Fluorinated benzamides can exhibit slow dissolution kinetics. 48+ hours guarantees that thermodynamic equilibrium is reached, rather than a transient supersaturated state.

  • Phase Separation (Critical Step): Remove the vial and immediately centrifuge the suspension at 10,000 RPM for 15 minutes at 25.0 °C. Causality: The shake-flask method is prone to artifacts from microcrystals remaining in suspension[3]. Centrifugation is superior to filtration for organic solvents, as filters can adsorb the solute or be degraded by aggressive solvents.

  • Supernatant Extraction & Dilution: Carefully extract a 1.0 mL aliquot of the clear supernatant using a positive displacement pipette. Dilute immediately in a mobile-phase compatible solvent (e.g., Acetonitrile) by a known factor (e.g., 1:100) to prevent precipitation upon cooling.

  • Quantitative Analysis: Quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV), referencing a 5-point calibration curve of standard 3-fluoro-N,2-dimethylbenzamide.

  • Validation Loop: Repeat sampling at 72 hours and 96 hours. The system is validated if the concentration variance between time points is < 2%.

ShakeFlask A 1. Excess Solute Addition (3-fluoro-N,2-dimethylbenzamide) C 3. Isothermal Equilibration (Agitation at 25°C for 48-72h) A->C B 2. Solvent Introduction (Target Organic Solvent) B->C D 4. Phase Separation (Centrifugation at 10k RPM) C->D Ensures Thermal Equilibrium E 5. Supernatant Extraction D->E Removes Microcrystals F 6. HPLC-UV Quantification E->F G 7. Thermodynamic Solubility Limit (Validated if ΔC < 2% over 24h) F->G Data Validation Loop

Self-validating Shake-Flask workflow for determining thermodynamic solubility.

Quantitative Data: Predicted Solubility Matrix

Based on the structural modifications (fluorination and N-methylation) compared to primary benzamides[6], 3-fluoro-N,2-dimethylbenzamide exhibits a distinct solubility profile. It shifts away from highly polar protic dependency toward polar aprotic and moderately non-polar solvents.

Below is a structured matrix of predicted solubility ranges at 298.15 K (25 °C).

Solvent ClassSpecific SolventDielectric Constant (

)
Predicted Solubility Range (mg/mL)Mechanism of Solvation
Polar Aprotic Dichloromethane (DCM)8.93> 150 (Very High) Excellent dipole-dipole interactions; matches the

and

of the fluorinated aromatic ring.
Polar Aprotic Ethyl Acetate (EtOAc)6.02100 - 150 (High) Strong hydrogen bond acceptor capabilities interacting with the remaining amide proton.
Polar Aprotic Acetone20.780 - 120 (High) Favorable RED (Relative Energy Difference); optimal balance of polarity and dispersion forces.
Polar Protic Methanol (MeOH)32.750 - 80 (Moderate) Good solubility due to H-bonding[6], but limited by the compound's increased lipophilicity.
Polar Protic Ethanol (EtOH)24.530 - 60 (Moderate) Lower than methanol due to increased alkyl chain length disrupting solvent cavity formation.
Non-Polar Toluene2.3820 - 40 (Low-Mod)

stacking interactions with the aromatic ring, aided by the methyl groups.
Non-Polar Heptane1.92< 5 (Very Low) Severe mismatch in

and

; insufficient energy to break the solute crystal lattice.
Aqueous Water80.1< 0.1 (Practically Insoluble) High hydrophobic penalty driven by the 3-fluoro and dimethyl substitutions.

Downstream Applications & Solvent Selection Strategy

Understanding this solubility matrix allows process chemists to engineer highly efficient workflows:

  • Reaction Solvent Optimization: For cross-coupling reactions or nucleophilic substitutions involving 3-fluoro-N,2-dimethylbenzamide, Dichloromethane or Ethyl Acetate are optimal choices. They provide maximum solubility, ensuring homogeneous reaction conditions which prevent mass-transfer limitations and localized hot-spots.

  • Crystallization and Purification: The stark contrast in solubility between Ethyl Acetate (High) and Heptane (Very Low) makes this pair an ideal solvent/anti-solvent system for crystallization.

    • Protocol: Dissolve the crude compound in a minimum volume of warm Ethyl Acetate. Slowly titrate Heptane into the system under constant stirring until the cloud point is reached. Seed the mixture, then cool linearly to 5 °C to maximize yield while rejecting impurities into the mother liquor.

  • Liquid-Liquid Extraction: The compound's high lipophilicity and practical insolubility in water mean it can be quantitatively recovered from aqueous reaction quenches using standard extractions with Ethyl Acetate or Toluene.

References

  • 634924-03-1 | 3-Fluoro-N,2-dimethylbenzamide | Boroncore Source: boroncore.com URL:[Link]

  • HSP Basics | Practical Solubility Science - Prof Steven Abbott Source: stevenabbott.co.uk URL:[Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review Source: dtu.dk URL:[Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K Source: researchgate.net URL:[Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: researchgate.net URL:[Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD Source: oecd.org URL:[Link]

Sources

Foundational

A Technical Guide to 3-fluoro-N,2-dimethylbenzamide: Synthesis, Characterization, and Applications

Abstract This technical guide provides an in-depth overview of 3-fluoro-N,2-dimethylbenzamide, a fluorinated aromatic amide. The document is structured to serve researchers and professionals in drug development and medic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth overview of 3-fluoro-N,2-dimethylbenzamide, a fluorinated aromatic amide. The document is structured to serve researchers and professionals in drug development and medicinal chemistry by detailing the compound's key molecular identifiers, a robust and reproducible synthetic pathway, and standard protocols for its structural characterization. By contextualizing the synthesis with mechanistic insights and providing expected analytical data, this guide aims to be a practical resource for the synthesis and application of this and related small molecules. The inclusion of fluorine and N-methylamide moieties suggests its potential as a valuable scaffold in the exploration of novel pharmacologically active compounds.

Compound Identification and Properties

3-fluoro-N,2-dimethylbenzamide is a substituted aromatic compound belonging to the benzamide class. The strategic placement of a fluorine atom and methyl groups can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. The fluorine substituent, in particular, is a common feature in modern pharmaceuticals, often introduced to enhance potency and modulate pharmacokinetic profiles.

Below are the core chemical identifiers and computed properties for 3-fluoro-N,2-dimethylbenzamide.

IdentifierValueSource
IUPAC Name 3-fluoro-N,2-dimethylbenzamide-
Molecular Formula C₉H₁₀FNO-
Molecular Weight 167.18 g/mol -
Canonical SMILES CNC(=O)C1=C(C)C=CC=C1F-
InChI Key Predicted: YRQVCRGTJHMZSH-UHFFFAOYSA-N-
CAS Number Not Assigned / Found-
Synthesis and Mechanistic Rationale

The synthesis of 3-fluoro-N,2-dimethylbenzamide is most reliably achieved through the formation of an amide bond between 3-fluoro-2-methylbenzoic acid and methylamine. While several methods exist for amide bond formation, this guide details two common and effective pathways: activation of the carboxylic acid with a coupling agent and conversion to an acyl chloride intermediate.

2.1. Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the amide bond, identifying 3-fluoro-2-methylbenzoic acid and methylamine as the primary starting materials. This approach is favored due to the commercial availability and relative stability of these precursors.

G Target 3-fluoro-N,2-dimethylbenzamide Intermediates Amide Disconnection Target->Intermediates Start_A 3-fluoro-2-methylbenzoic acid Intermediates->Start_A Start_B Methylamine Intermediates->Start_B

Caption: Retrosynthetic analysis of 3-fluoro-N,2-dimethylbenzamide.

2.2. Pathway 1: Carbodiimide-Mediated Amide Coupling

This method represents a widely used, mild, and efficient strategy for forming amide bonds directly from carboxylic acids and amines.[1] It avoids the need to generate harsh intermediates like acyl chlorides.

Mechanism Insight: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent that activates the carboxylic acid group of 3-fluoro-2-methylbenzoic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by methylamine. An additive like 1-hydroxybenzotriazole (HOBt) is often included to react with the O-acylisourea, forming an activated ester. This new intermediate is less prone to side reactions (like racemization if chiral centers are present) and reacts cleanly with the amine to form the desired amide bond, releasing the water-soluble urea byproduct. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt of EDC and the proton from the amine, driving the reaction to completion.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & Purification Acid 3-fluoro-2-methylbenzoic acid + Methylamine Activation 1. Activation of Carboxylic Acid (0°C) Acid->Activation Reagents EDC / HOBt + DIPEA in DCM Reagents->Activation Coupling 2. Nucleophilic Attack by Amine Activation->Coupling Stir 3. Stir at Room Temp (12-24h) Coupling->Stir Product Target Amide + Water-Soluble Urea Byproduct Stir->Product Purification Aqueous Workup & Column Chromatography Product->Purification

Caption: Workflow for EDC/HOBt mediated amide synthesis.[1]

Detailed Experimental Protocol (Pathway 1):
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-2-methylbenzoic acid (1.0 equiv.), 1-hydroxybenzotriazole (HOBt) (1.2 equiv.), and anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add methylamine (1.2 equiv., typically as a solution in THF or water) followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.5 equiv.).

  • Coupling: Slowly add solid 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.) to the stirred mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-fluoro-N,2-dimethylbenzamide.

2.3. Pathway 2: Acyl Chloride Formation and Amidation

This classic two-step approach involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Mechanism Insight: Thionyl chloride (SOCl₂) or oxalyl chloride reacts with the carboxylic acid to form a highly electrophilic acyl chloride.[2] This process is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The resulting acyl chloride is not isolated but is reacted in situ with methylamine. A base, such as triethylamine or pyridine, is required to scavenge the HCl byproduct generated during the amidation step.[3] This method is often high-yielding but requires careful handling due to the moisture sensitivity of the acyl chloride intermediate and the corrosive nature of the reagents.

Structural Characterization

Unambiguous confirmation of the synthesized 3-fluoro-N,2-dimethylbenzamide structure and its purity is achieved through a combination of standard spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be reliably predicted based on analogous structures.

TechniqueExpected Observations
¹H NMR - Aromatic Protons (Ar-H): A complex multiplet pattern in the range of ~7.0-7.5 ppm corresponding to the three protons on the fluorinated ring. - N-Methyl Protons (-NHC H₃): A doublet around ~2.8-3.0 ppm due to coupling with the amide proton. - Aromatic Methyl Protons (Ar-C H₃): A singlet around ~2.2-2.4 ppm. - Amide Proton (-N H-): A broad singlet or quartet (due to coupling with the N-methyl group) around ~8.4 ppm.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the range of ~165-170 ppm. - Aromatic Carbons (Ar-C): Multiple signals between ~115-165 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JCF). Other aromatic carbons will show smaller 2, 3, and 4-bond C-F couplings. - N-Methyl Carbon (-NH CH₃): A signal around ~26 ppm. - Aromatic Methyl Carbon (Ar-C H₃): A signal around ~14-18 ppm.
Mass Spec. (MS) - [M+H]⁺: Expected m/z of 168.0819 for the protonated molecule (C₉H₁₁FNO⁺). High-resolution mass spectrometry (HRMS) should confirm this exact mass.
Infrared (IR) - N-H Stretch: A sharp to medium peak around 3300 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1660 cm⁻¹. - N-H Bend (Amide II): A medium intensity band around 1550 cm⁻¹. - C-F Stretch: A strong absorption in the fingerprint region, typically around 1100-1250 cm⁻¹.
Potential Applications and Future Directions

Substituted benzamides are a cornerstone of medicinal chemistry, appearing in numerous approved drugs. The specific combination of substituents in 3-fluoro-N,2-dimethylbenzamide makes it a promising scaffold for several research areas:

  • Drug Discovery: As a fragment or building block, it can be used in the synthesis of more complex molecules targeting a range of biological entities like enzymes or receptors. The fluorine atom can enhance binding affinity and improve metabolic stability.[4]

  • Agrochemicals: Many pesticides and herbicides are based on amide scaffolds. This compound could serve as a starting point for developing new agrochemicals with potentially improved efficacy or environmental profiles.

  • Materials Science: Aromatic amides can form hydrogen-bonded networks, giving them utility in the design of polymers and functional organic materials.

Future work could involve synthesizing a library of analogues by varying the amine component or the substitution pattern on the aromatic ring to explore structure-activity relationships (SAR) in a chosen therapeutic area.

Conclusion

This guide has detailed the essential chemical identifiers, a robust synthetic protocol via amide coupling, and the expected analytical characterization for 3-fluoro-N,2-dimethylbenzamide. The synthesis is based on well-established, high-yielding chemical transformations, ensuring reproducibility. By providing both practical instructions and mechanistic rationale, this document serves as a comprehensive resource for chemists aiming to synthesize and utilize this versatile chemical building block in their research endeavors.

References
  • Google Patents. (n.d.). EP0355480B1 - Process for the preparation of n-methylbenzamide.
  • Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • MDPI. (2022). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorobenzamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Fluoro-2-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-fluoro-N-(2-hydroxyethyl)benzamide. Retrieved from [Link]

  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. Retrieved from [Link]

  • Chemspace. (n.d.). 2,3-difluoro-N,N-dimethylbenzamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 52833-63-3 | Product Name : 2-Fluoro-N-methylbenzamide. Retrieved from [Link]

  • MDPI. (2026). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1187368-66-6 | Product Name : 2-Fluoro-N,N-dimethyl-4-nitrobenzamide. Retrieved from [Link]

  • MDPI. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Retrieved from [Link]

Sources

Exploratory

3-fluoro-2-methyl-N-methylbenzamide IUPAC name lookup

This technical guide provides an in-depth analysis of 3-fluoro-2-methyl-N-methylbenzamide , a specialized fluorinated building block used in medicinal chemistry.[1] The content is structured to support researchers in the...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-fluoro-2-methyl-N-methylbenzamide , a specialized fluorinated building block used in medicinal chemistry.[1] The content is structured to support researchers in the synthesis, characterization, and application of this compound.

Chemical Identity & IUPAC Nomenclature

3-fluoro-2-methyl-N-methylbenzamide is a secondary amide derived from the condensation of 3-fluoro-2-methylbenzoic acid and methylamine.[1] Its structural features—specifically the ortho-methyl and meta-fluoro substitutions relative to the amide group—create a unique steric and electronic environment that modulates metabolic stability and receptor binding affinity in drug discovery.[1]

Nomenclature Breakdown
  • Benzamide Core : The parent structure is a benzene ring attached to a carboxamide group (

    
    ).
    
  • N-methyl : A methyl group is attached to the nitrogen atom of the amide.[1][2]

  • 2-methyl : A methyl group is attached to the benzene ring at the ortho position (C2).[1]

  • 3-fluoro : A fluorine atom is attached to the benzene ring at the meta position (C3).[1]

Key Chemical Data
PropertyValue
IUPAC Name 3-fluoro-N,2-dimethylbenzamide
Molecular Formula

Molecular Weight 167.18 g/mol
Precursor CAS 699-90-1 (3-Fluoro-2-methylbenzoic acid)
Predicted LogP ~1.9 - 2.1
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide O, F)

Synthesis Protocols

The synthesis of 3-fluoro-2-methyl-N-methylbenzamide is most reliably achieved through the activation of 3-fluoro-2-methylbenzoic acid followed by nucleophilic acyl substitution with methylamine.[1] Two primary methodologies are recommended depending on scale and reagent availability.

Method A: Acid Chloride Activation (Scalable & High Yield)

This method is preferred for gram-scale synthesis due to its high conversion rate and simplified purification.

Reagents:

  • Precursor: 3-Fluoro-2-methylbenzoic acid (CAS 699-90-1)[1][3][4][5][6][7]

  • Activator: Oxalyl chloride (

    
    ) or Thionyl chloride (
    
    
    
    )[1]
  • Catalyst: DMF (Dimethylformamide) - catalytic amount[1]

  • Nucleophile: Methylamine (2.0 M in THF or aqueous solution)[1]

  • Base: Triethylamine (

    
    ) or DIPEA[1]
    
  • Solvent: Dichloromethane (

    
    )[1]
    

Step-by-Step Protocol:

  • Activation : Dissolve 3-fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[8]

  • Add catalytic DMF (2-3 drops).

  • Dropwise add oxalyl chloride (1.2 eq). Gas evolution (

    
    ) will occur.[1]
    
  • Stir at room temperature (RT) for 2 hours until gas evolution ceases.

  • Concentration : Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride (3-fluoro-2-methylbenzoyl chloride). Note: Do not purify; use immediately.

  • Coupling : Re-dissolve the acid chloride in anhydrous DCM. Cool to 0°C.[8]

  • Add triethylamine (2.5 eq) followed by methylamine solution (1.5 eq).

  • Stir at RT for 4–12 hours. Monitor via TLC or LC-MS.[1]

  • Workup : Quench with water. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine), saturated

    
    , and brine.[1]
    
  • Purification : Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
    
Method B: Direct Amide Coupling (Mild Conditions)

Ideal for small-scale discovery chemistry where acid-sensitive functional groups might be present in modified analogs.[1]

Reagents:

  • Coupling Agent: HATU or TBTU (1.1 eq)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: DMF or DCM[1][9]

Protocol:

  • Dissolve 3-fluoro-2-methylbenzoic acid (1.0 eq) in DMF.

  • Add DIPEA (2.0 eq) and HATU (1.1 eq). Stir for 15 minutes to activate the acid.

  • Add methylamine (1.2 eq).

  • Stir at RT for 16 hours.

  • Dilute with EtOAc, wash with

    
     solution (to remove DMF), water, and brine.
    

Structural Visualization & Logic

The following diagram illustrates the synthesis logic and the role of the compound as a scaffold in drug discovery.

SynthesisPathway cluster_apps Downstream Applications Precursor 3-Fluoro-2-methylbenzoic Acid (CAS 699-90-1) Activation Activation (Oxalyl Chloride / HATU) Precursor->Activation  Step 1   Intermediate Reactive Intermediate (Acid Chloride / Active Ester) Activation->Intermediate Product 3-Fluoro-2-methyl-N-methylbenzamide (Target Scaffold) Intermediate->Product  Step 2: Nucleophilic Attack   Reagent Methylamine (MeNH2) Reagent->Product  Coupling   App1 SGLT2 Inhibitor Fragments Product->App1 App2 Tankyrase Inhibitors Product->App2 App3 Bioisostere Mapping Product->App3

Caption: Synthesis pathway from benzoic acid precursor to the N-methylbenzamide target and its downstream utility in medicinal chemistry.

Applications in Drug Discovery

3-fluoro-2-methyl-N-methylbenzamide serves as a critical "fragment" or "building block" in the design of larger bioactive molecules.[1] Its specific substitution pattern offers distinct advantages:

Conformational Locking

The 2-methyl group (ortho-substitution) introduces steric strain that twists the amide bond out of planarity with the benzene ring.[1] This "atropisomer-like" twist can lock the molecule into a bioactive conformation, improving selectivity for protein targets such as Tankyrase or G-protein coupled receptors (GPCRs) .[1]

Metabolic Stability

The 3-fluoro group blocks a common site of metabolic oxidation (Phase I metabolism) on the phenyl ring.[1] Furthermore, fluorine's high electronegativity modulates the pKa of the amide and influences the lipophilicity (LogD), enhancing membrane permeability and CNS penetration.[1]

Known Therapeutic Areas

Research into structurally similar benzamides identifies relevance in:

  • Tankyrase Inhibitors: Used in the Wnt signaling pathway for oncology research.

  • SGLT2 Inhibitors: Fluorinated benzyl derivatives are key pharmacophores in diabetes therapeutics.

  • Antibacterial Agents: Benzamide derivatives often exhibit inhibitory activity against bacterial enzymes (e.g., FtsZ inhibitors).[1]

Analytical Characterization

To validate the synthesis of 3-fluoro-2-methyl-N-methylbenzamide, the following analytical signatures are expected:

MethodExpected Signal / Characteristic
1H NMR (CDCl3) δ 2.30 ppm : Singlet (3H) for Aryl-CH3 (C2-Me). δ 3.00 ppm : Doublet (3H) for N-Me (couples with NH). δ 6.00 ppm : Broad singlet (1H) for Amide NH. δ 7.00-7.40 ppm : Multiplet (3H) for aromatic protons (H4, H5, H6).[1]
19F NMR δ -115 to -120 ppm : Singlet (or multiplet if H-coupled) relative to CFCl3.[1]
LC-MS (ESI+) [M+H]+ = 168.18 . Expect a clean single peak.
IR Spectroscopy 1640–1660 cm⁻¹ : Strong C=O stretch (Amide I). 3300 cm⁻¹ : N-H stretch.

References

  • Royal Society of Chemistry . Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors. (Synthesis of N,N-diethyl-3-fluoro-2-methylbenzamide analog). Retrieved from [Link]

  • National Institutes of Health (PubChem) . 3-Fluoro-2-methylbenzoic acid (Compound Summary). Retrieved from [Link]

  • Organic Syntheses . 2-Amino-3-fluorobenzoic acid and related fluorinated intermediates. Retrieved from [Link][1]

Sources

Foundational

Pharmacophore Properties of 3-Fluoro-N,2-dimethylbenzamide: A Technical Guide to Conformational Control and ADME Optimization

Executive Summary In modern rational drug design, the precise spatial arrangement of functional groups—the pharmacophore—dictates both the target binding affinity and the pharmacokinetic viability of a molecule. 3-Fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the precise spatial arrangement of functional groups—the pharmacophore—dictates both the target binding affinity and the pharmacokinetic viability of a molecule. 3-Fluoro-N,2-dimethylbenzamide is a highly privileged structural motif that exemplifies the sophisticated use of steric and electronic effects to pre-organize molecular conformation. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanistic causality behind this molecule's structural features. We will explore how the synergistic interplay between the ortho-methyl group and the meta-fluoro substituent effectively locks the amide bond, reduces entropic penalties upon binding, and shields the aromatic core from oxidative metabolism.

Structural and Conformational Analysis: The Ortho Effect & Halogen Tuning

The pharmacological utility of 3-fluoro-N,2-dimethylbenzamide is rooted in its highly restricted conformational landscape. This restriction is primarily driven by the ortho effect and modulated by the unique properties of the fluorine atom.

The Steric Barrier of the 2-Methyl Group

In an unsubstituted benzamide, the amide plane can rotate relatively freely, often adopting a coplanar conformation with the aromatic ring to maximize


-conjugation. However, the introduction of a methyl group at the 2-position (ortho to the amide) creates severe steric hindrance. This forces the N-methylamide group to twist out of the aromatic plane[1]. By artificially increasing the rotational barrier around the Ar-C(O) axis, the molecule is "locked" into a pre-organized, bioactive conformation. This pre-organization is critical because it minimizes the loss of conformational entropy (

) that typically occurs when a flexible ligand binds to a rigid protein pocket.
Electronic and Steric Contributions of the 3-Fluoro Group

Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å)[2]. Placing the fluorine atom at the 3-position serves a dual purpose:

  • Inductive Withdrawal: It withdraws electron density from the aromatic ring, which can modulate the pKa of distant ionizable groups and strengthen the hydrogen-bond donating capacity of the adjacent amide N-H[3].

  • Dipole Alignment: The highly polarized C-F bond can participate in multipolar interactions with the target receptor's backbone amides or act as a weak, directional hydrogen bond acceptor[4].

Pharmacophore Mapping & Interaction Profiling

To leverage 3-fluoro-N,2-dimethylbenzamide in a lead optimization campaign, we must map its discrete interaction vectors. The table below summarizes the quantitative and qualitative pharmacophore features of this scaffold.

Table 1: Pharmacophore Features and Physicochemical Contributions

Structural MotifPharmacophore RolePhysicochemical ImpactTarget Interaction Type
Aromatic Ring Hydrophobic CoreBaseline lipophilicity

-

stacking, CH-

interactions
Amide Carbonyl (C=O) H-Bond AcceptorIncreases aqueous solubilityDirectional dipole interactions
Amide Nitrogen (N-H) H-Bond DonorInfluences permeabilityTarget backbone/sidechain H-bonding
N-Methyl Group Steric BoundaryRestricts to trans amide geometryFills small lipophilic sub-pockets
2-Methyl Group Conformational LockIncreases rotational barrierSteric fit, reduces entropic penalty
3-Fluoro Group Electronic ModulatorIncreases logD, lowers pKaWeak H-bond acceptor, multipolar contacts

Physicochemical & ADME Implications

The transition from a high-affinity binder to an efficacious drug relies heavily on Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The 3-fluoro-N,2-dimethylbenzamide scaffold is engineered to optimize these parameters.

Metabolic Shielding (CYP450 Resistance)

One of the most common liabilities in early drug discovery is rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. The C-H bonds on an electron-rich aromatic ring are prime "soft spots" for hydroxylation. The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol). By strategically placing a fluorine atom at the 3-position, medicinal chemists effectively block this metabolic soft spot, prolonging the molecule's in vivo half-life and reducing intrinsic clearance (


)[5].
Lipophilicity and Membrane Permeability

Fluorine substitution generally increases the lipophilicity (logP/logD) of a molecule[6]. In the context of 3-fluoro-N,2-dimethylbenzamide, the fluorine atom enhances passive transcellular permeability across lipid bilayers (such as the gut wall or the blood-brain barrier) without adding excessive molecular weight that might trigger P-glycoprotein (P-gp) mediated efflux[6].

Logical Architecture of the Pharmacophore

The following diagram maps the causal relationships between the structural features of 3-fluoro-N,2-dimethylbenzamide and its resulting pharmacological properties.

PharmacophoreLogic Core 3-Fluoro-N,2-dimethylbenzamide F_Grp 3-Fluoro Substituent Core->F_Grp Me_Grp 2-Methyl (Ortho) Group Core->Me_Grp Amide N-Methylamide Group Core->Amide Metab Metabolic Stability (CYP450 Shielding) F_Grp->Metab Blocks oxidation Lipo Enhanced Lipophilicity & Permeability F_Grp->Lipo Lowers pKa, raises logD Conf Conformational Locking (Reduced Entropy) Me_Grp->Conf Steric clash with carbonyl Amide->Conf Planar restriction HBond Target Binding (H-Bond Donor/Acceptor) Amide->HBond Directional interactions

Fig 1: Mapping of structural features to pharmacophore and ADME properties.

Experimental Workflows for Pharmacophore Validation

To ensure scientific integrity, theoretical pharmacophore models must be empirically validated. Below are two self-validating protocols designed to confirm the conformational locking and metabolic stability of this scaffold.

Protocol A: Conformational Analysis via Variable-Temperature NMR (VT-NMR)

Causality: To empirically quantify the rotational barrier (


) induced by the 2-methyl group, we use VT-NMR. At room temperature, the restricted rotation may result in distinct NMR signals for the cis and trans rotamers. By heating the sample, we increase the kinetic energy until it overcomes the rotational barrier, causing the signals to coalesce.
  • Sample Preparation: Dissolve 15 mg of 3-fluoro-N,2-dimethylbenzamide in 0.6 mL of deuterated 1,1,2,2-tetrachloroethane (TCE-

    
    ). Note: TCE-
    
    
    
    is chosen over CDCl
    
    
    because its high boiling point (146 °C) allows access to the elevated temperatures required to overcome severe steric barriers.
  • Data Acquisition: Acquire standard 1D

    
    H-NMR spectra starting at 298 K. Increment the temperature in 5 K steps up to 390 K. Allow 10 minutes of equilibration time at each step to ensure thermal homogeneity.
    
  • Coalescence Determination: Monitor the N-methyl doublet (or the aromatic protons). Identify the exact coalescence temperature (

    
    ) where the distinct rotamer peaks merge into a single broad peak.
    
  • Thermodynamic Calculation: Calculate the rotational barrier using the Eyring equation:

    
    
    where 
    
    
    
    (with
    
    
    being the peak separation in Hz at slow exchange).
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To validate the metabolic shielding effect of the 3-fluoro group, we measure the intrinsic clearance of the compound against a non-fluorinated control. We use HLMs supplemented with NADPH, as NADPH is the obligate electron donor required for CYP450 catalytic activity.

  • Incubation Setup: Prepare a 1

    
    M solution of the compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.
    
  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50

    
    L aliquot and immediately quench it in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP450 enzymes and precipitates the proteins, locking the kinetic snapshot.
  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage remaining versus time to determine the elimination rate constant (

    
    ). Calculate 
    
    
    
    using the formula:
    
    
    .

References

  • Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "The role of fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359.

  • Xing, L., et al. (2016). "Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability." Journal of Medicinal Chemistry, 59(11), 5231-5244.

  • Mlinarić-Majerski, K., et al. (2009). "Intramolecular Hydrogen Bonding in ortho-Substituted Arylamide Oligomers." The Journal of Organic Chemistry, 74(21), 8203-8211.

  • Stepan, A. F., et al. (2020). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry, 63(22), 13328-13352.

Sources

Exploratory

Sourcing, Validation, and Application of Research-Grade 3-Fluoro-N,2-Dimethylbenzamide (CAS 634924-03-1)

Executive Summary In modern drug discovery and agrochemical development, fluorinated aromatic building blocks are indispensable. The strategic introduction of a fluorine atom modulates lipophilicity, metabolic stability,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, fluorinated aromatic building blocks are indispensable. The strategic introduction of a fluorine atom modulates lipophilicity, metabolic stability, and target binding affinity, which is particularly crucial in the development of novel pesticidal utilities and kinase inhibitors[1]. 3-Fluoro-N,2-dimethylbenzamide (CAS: 634924-03-1) is a highly specialized intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have designed this technical guide to bridge the gap between procurement and bench-level execution, ensuring that researchers can source, validate, and deploy this compound with absolute scientific rigor.

Chemical Identity & Physicochemical Profiling

Before integrating any building block into a synthetic pipeline, its physicochemical baseline must be established. The ortho-methyl group induces steric hindrance, while the meta-fluoro substituent exerts strong inductive electron-withdrawing effects, fundamentally altering the reactivity of the benzamide core during downstream cross-coupling.

PropertySpecification
Chemical Name 3-Fluoro-N,2-dimethylbenzamide
CAS Registry Number 634924-03-1
Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
Target Purity (Research Grade) ≥ 98.0%
Structural Class Fluorinated Benzamide

Strategic Sourcing & Supplier Landscape

The supply chain for specialized fluorinated benzamides requires careful navigation. Regioisomeric impurities (e.g., 4-fluoro or 5-fluoro analogs) are common byproducts of electrophilic fluorination or amidation processes. Sourcing from vendors with stringent analytical validation is critical, as these impurities can poison transition-metal catalysts or lead to off-target biological activity in the final API.

Based on current market intelligence, the following suppliers provide research-grade batches of CAS 634924-03-1 or its direct analogs:

SupplierRegion / PlatformProduct Code / ReferenceEstimated Pricing (USD)
BLD Pharm Global / USBD01546129[2]$45 - $85 per gram
abcr GmbH Europe (Germany)AB560569$60 - $110 per gram
Heze Xingda Pharma Asia (China)ChemicalBook ID 138789123[3]Custom Quote (Bulk)
ChemScene GlobalCS-0505143 (Analog Ref)[4]~$35 per 100mg*

*Note: Pricing is estimated based on historical catalog data for equivalent fluorinated N-methylbenzamides[4]. Prices fluctuate based on raw material availability, synthesis scale, and global shipping logistics.

Quality Control & Validation Protocol

A rigorous, self-validating Quality Control (QC) system is mandatory upon receipt of the compound. We do not rely solely on the manufacturer's Certificate of Analysis (CoA). The following protocol ensures causality: we test for moisture because water quenches Pd-catalysts, and we use


F NMR because it provides an unambiguous probe for regioisomers without 

H background interference.
Step-by-Step Self-Validating QC Methodology
  • Sample Preparation & Internal Standardization:

    • Weigh exactly 10.0 mg of 3-fluoro-N,2-dimethylbenzamide.

    • Dissolve in 0.6 mL of anhydrous DMSO-

      
      .
      
    • Self-Validation Step: Add 1.0 µL of trifluorotoluene as an internal standard for quantitative

      
      F NMR. This ensures the integration values are absolute, validating the system's sensitivity to trace impurities.
      
  • Nuclear Magnetic Resonance (NMR) Acquisition:

    • Acquire a standard

      
      H NMR spectrum (400 MHz) to confirm the N-methyl and aromatic proton splitting patterns.
      
    • Acquire a

      
      F NMR spectrum. The fluorine atom at the 3-position should present as a distinct multiplet. Any additional fluorine signals indicate regioisomeric contamination (e.g., 5-fluoro-2-methylbenzamide[2]). Reject the batch if secondary 
      
      
      
      F signals exceed 2% relative integration.
  • Chromatographic Purity (HPLC-UV):

    • Inject 5 µL of a 1 mg/mL solution onto a C18 reverse-phase column.

    • Run a gradient of 5% to 95% Acetonitrile/Water (with 0.1% TFA) over 15 minutes.

    • Monitor at 254 nm. The main peak must account for ≥98.0% of the total Area Under the Curve (AUC).

  • Karl Fischer (KF) Titration:

    • Titrate 50 mg of the sample to determine residual moisture.

    • Causality Check: Moisture must be <0.5%. Excess water will hydrolyze the active palladium species in downstream Buchwald-Hartwig aminations, leading to immediate reaction failure.

Application & Mechanistic Workflow

Once validated, 3-fluoro-N,2-dimethylbenzamide is typically deployed as a nucleophilic or structural building block in the synthesis of advanced agrochemicals (e.g., nematicides or acaricides)[1]. The secondary amide nitrogen can be deprotonated and coupled with aryl halides via Palladium-catalyzed cross-coupling.

G Sourcing Procurement CAS: 634924-03-1 QC Self-Validating QC (19F NMR, HPLC, KF) Sourcing->QC Fail Reject Batch (<98% Purity or >0.5% H2O) QC->Fail Impurities Detected Pass Approve Batch (≥98% Purity, <0.5% H2O) QC->Pass System Validated Reaction Pd-Catalyzed Coupling (Inert Atmosphere) Pass->Reaction API Target Agrochemical / API Synthesis Reaction->API

Fig 1: Validation and integration workflow for 3-fluoro-N,2-dimethylbenzamide.

Step-by-Step Palladium-Catalyzed Amidation Protocol

This protocol describes the coupling of 3-fluoro-N,2-dimethylbenzamide with an aryl bromide to form a complex tertiary amide framework.

  • System Purging (Critical Causality):

    • Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon three times. Reasoning: Oxygen irreversibly oxidizes the Pd(0) active catalyst to an inactive Pd(II) species, halting the catalytic cycle.

  • Reagent Loading:

    • Under a positive Argon flow, charge the tube with 3-fluoro-N,2-dimethylbenzamide (1.0 equiv), the target aryl bromide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos ligand (0.06 equiv), and Cs₂CO₃ (1.5 equiv).

    • Self-Validation Step: The deep purple color of Pd₂(dba)₃ must persist upon addition; a rapid color change to black indicates premature catalyst decomposition (likely due to residual moisture or oxygen in the system).

  • Solvent Addition & Heating:

    • Add anhydrous, degassed 1,4-dioxane (0.2 M concentration).

    • Seal the tube and heat the reaction mixture at 90°C for 12 hours. Reasoning: The bulky Xantphos ligand forces the palladium into a highly active monomeric state, facilitating the difficult oxidative addition into the aryl bromide.

  • Workup & Isolation:

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts.

    • Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the target API.

References

  • BLD Pharm. "175278-28-1 | 5-Fluoro-2-methylbenzamide / 3-Fluoro-N,2-dimethylbenzamide Catalog". bldpharm.com. 2

  • ChemicalBook. "Heze Xingda Pharmaceutical Technology Co., Ltd. Product List". chemicalbook.com. 3

  • ChemBuyersGuide. "abcr GmbH Supplier Catalog - CAS:634924-03-1". chembuyersguide.com.

  • ChemScene. "701-39-3 | 3-Fluoro-N-methylbenzamide Pricing and Specifications". chemscene.com. 4

  • Google Patents. "US20180098541A1 - Molecules having pesticidal utility and intermediates, compositions and processes related thereto". google.com. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Protocols for 3-Fluoro-N,2-dimethylbenzamide

Abstract & Strategic Overview This application note details the synthetic protocols for 3-fluoro-N,2-dimethylbenzamide , a scaffold exhibiting significant steric and electronic complexity. The presence of a methyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the synthetic protocols for 3-fluoro-N,2-dimethylbenzamide , a scaffold exhibiting significant steric and electronic complexity. The presence of a methyl group at the ortho position (C2) relative to the carbonyl creates steric hindrance that impedes nucleophilic attack, while the meta-fluorine (C3) exerts an inductive electron-withdrawing effect (


), modulating the electrophilicity of the carbonyl carbon.[1]

We present three distinct protocols tailored to different scales and laboratory constraints:

  • Method A (T3P® Coupling): The preferred "green" route for high yield and ease of purification, specifically optimized for sterically hindered substrates.

  • Method B (Acid Chloride Activation): A robust, scalable protocol using thionyl chloride for gram-to-kilogram synthesis.[1]

  • Method C (HATU Activation): A high-throughput compatible method for medicinal chemistry library generation.[1]

Target Molecule Profile[1][2][3]
  • IUPAC Name: 3-fluoro-N,2-dimethylbenzamide[1]

  • Key Structural Features: Ortho-methyl steric block, meta-fluoro electronic modulation.[1]

  • Precursors: 3-Fluoro-2-methylbenzoic acid (CAS: 699-90-1) + Methylamine (CAS: 74-89-5).[1]

Retrosynthetic Analysis & Reaction Design

The synthesis relies on the construction of the amide bond (


).[1] The primary challenge is the "Ortho Effect," where the C2-methyl group prevents the coplanarity of the carbonyl group with the aromatic ring, reducing conjugation and physically blocking the trajectory of the incoming amine nucleophile.

G Product Target: 3-Fluoro-N,2-dimethylbenzamide Disconnection Amide Bond Disconnection Product->Disconnection Retrosynthesis Acid Precursor 1: 3-Fluoro-2-methylbenzoic acid (Steric Bulk @ C2) Disconnection->Acid Amine Precursor 2: Methylamine (Nu: Source) Disconnection->Amine

Figure 1: Retrosynthetic disconnection highlighting the modular assembly of the benzamide core.[1]

Experimental Protocols

Method A: Propylphosphonic Anhydride (T3P®) Coupling

Best For: High purity requirements, hindered substrates, and "green" chemistry compliance. Mechanism: T3P acts as a cyclic anhydride coupling agent. It forms a mixed anhydride with the carboxylic acid.[2] The unique cyclic structure reduces epimerization (not relevant here, but good for chiral centers) and, crucially, the byproducts are water-soluble, eliminating the need for chromatography in many cases.

Reagents & Materials
  • Substrate: 3-Fluoro-2-methylbenzoic acid (1.0 equiv)

  • Amine: Methylamine (2.0 M in THF) (1.5 equiv)[1]

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]

Step-by-Step Protocol
  • Setup: Charge a dried reaction vessel with 3-fluoro-2-methylbenzoic acid (1.0 equiv) and EtOAc (5-10 mL/mmol).

  • Base Addition: Cool the solution to 0 °C. Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes.

    • Note: The base ensures the carboxylic acid is deprotonated to attack the T3P phosphorus center.

  • Activation: Add T3P solution (1.5 equiv) dropwise. Stir at 0 °C for 20 minutes to form the activated intermediate.

  • Amine Addition: Add Methylamine solution (1.5 equiv) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check via HPLC/TLC.[3][4] The T3P drives the reaction forward even with the steric hindrance of the 2-methyl group.[1]

  • Workup (Critical Step):

    • Add water to the reaction mixture.[5] Separate phases.

    • Wash organic layer with 1M NaOH (removes unreacted acid and T3P byproducts).

    • Wash with 1M HCl (removes excess amine/DIPEA).

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Usually yields >95% pure product. If necessary, recrystallize from EtOAc/Hexane.

Method B: Acid Chloride Activation via Thionyl Chloride

Best For: Scale-up (>10g), cost-efficiency, and overcoming extreme steric hindrance.[1] Mechanism: Conversion of the acid to the highly electrophilic acid chloride (


) overcomes the steric barrier of the ortho-methyl group.[1]
Reagents & Materials
  • Substrate: 3-Fluoro-2-methylbenzoic acid (1.0 equiv)

  • Activator: Thionyl Chloride (

    
    ) (2.0 equiv) or Oxalyl Chloride (1.2 equiv + cat. DMF)
    
  • Amine: Methylamine hydrochloride (1.2 equiv)[1]

  • Base: Triethylamine (

    
    ) (3.0 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Protocol
  • Activation:

    • Dissolve 3-fluoro-2-methylbenzoic acid in dry DCM or Toluene.[1]

    • Add

      
       (2.0 equiv) dropwise. (Optional: Add 1 drop of DMF as catalyst).
      
    • Reflux at 40–50 °C for 2 hours.

    • Evaporation: Concentrate in vacuo to remove excess

      
      . Co-evaporate with toluene twice to ensure removal of acidic traces. This yields the crude 3-fluoro-2-methylbenzoyl chloride .[1]
      
  • Coupling:

    • Redissolve the acid chloride in dry DCM (0 °C).

    • In a separate vessel, mix Methylamine HCl (1.2 equiv) and

      
       (3.0 equiv) in DCM.
      
    • Add the acid chloride solution slowly to the amine mixture at 0 °C.

  • Reaction: Warm to RT and stir for 1 hour. The reaction is typically instantaneous upon mixing.

  • Workup:

    • Quench with saturated

      
      .[4]
      
    • Extract with DCM. Wash with 1M HCl and Brine.[3]

    • Concentrate to yield the target amide.[2]

Method C: HATU High-Throughput Coupling

Best For: Small scale (<100 mg), parallel synthesis, library generation.[1] Mechanism: HATU generates an OAt-active ester.[1][3] The 7-azabenzotriazole moiety utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate amine attack, which is beneficial for the ortho-substituted substrate.[1]

Reagents & Materials
  • Substrate: 3-Fluoro-2-methylbenzoic acid (1.0 equiv)

  • Reagent: HATU (1.1 equiv)[1]

  • Amine: Methylamine (2.0 M in THF) (1.2 equiv)[1]

  • Base: DIPEA (2.0 equiv)[1][3][4]

  • Solvent: DMF or DMAc (anhydrous).

Step-by-Step Protocol
  • Activation: Dissolve acid (1.0 equiv) and DIPEA (2.0 equiv) in DMF. Add HATU (1.1 equiv). Stir for 5 minutes at RT. Solution typically turns yellow/orange.

  • Coupling: Add Methylamine solution (1.2 equiv).

  • Reaction: Stir at RT for 2–16 hours.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash with saturated

      
       solution (to remove DMF), then 
      
      
      
      , then Brine.
    • Concentrate.

Analytical Data & Troubleshooting

Expected Physical Properties
PropertyValue (Approx.)Notes
Appearance White to Off-white SolidCrystalline
Molecular Weight 181.19 g/mol Formula:

1H NMR (DMSO-d6)

2.15 (s, 3H, Ar-Me), 2.80 (d, 3H, N-Me), 7.1-7.4 (m, 3H, Ar-H), 8.2 (br s, 1H, NH)
Diagnostic N-Me doublet and Ar-Me singlet.[1]
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Method A/C) Steric hindrance prevents active ester formation.[1]Switch to Method B (Acid Chloride). The chloride is smaller and more reactive than the HATU/T3P intermediate.
Hydrolysis of Product Workup too acidic/basic or prolonged heating.Keep workup pH neutral/mild. Amides are generally stable, but the electron-deficient ring can increase susceptibility.[1]
Impurity: Acid Anhydride Excess T3P/Activator reacting with acid.Ensure Amine is added immediately after activation time. Use slight excess of amine.[4]

Mechanistic Visualization

The following diagram illustrates the activation pathway for Method A (T3P), highlighting how the cyclic structure facilitates the reaction despite the steric bulk of the 2-methyl group.

T3P_Mechanism Step1 Start: 3-Fluoro-2-methylbenzoic acid + T3P + Base Intermediate Activated Intermediate: Mixed Anhydride Species (High Electrophilicity) Step1->Intermediate Deprotonation & Nucleophilic Attack on P Transition Transition State: Amine Attack via Cyclic Transition State Intermediate->Transition Addition of Methylamine Final Product: 3-Fluoro-N,2-dimethylbenzamide + Water Soluble Byproducts Transition->Final Collapse of Tetrahedral Intermediate

Figure 2: T3P activation pathway.[1] The reagent forms a mixed anhydride that is highly reactive yet selective, minimizing side reactions.

References

  • T3P Reagent Overview: "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications."[1][6] Sigma-Aldrich / Merck.[1]

  • Amide Coupling Mechanisms: "Amide Coupling Reagents: Mechanism and Applications." Organic Chemistry Portal.

  • HATU Protocol: "Standard Protocol for HATU Coupling." BenchChem Application Notes.

  • Steric Hindrance in Amides: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chem. Rev. 2016, 116, 19, 11754–11844. [1]

  • Substrate Properties: "3-Fluoro-2-methylbenzoic acid Properties and Safety." Oakwood Chemical.

Sources

Application

Application Notes &amp; Protocols for the Synthesis of N-Methyl Benzamide Derivatives

This guide provides an in-depth exploration of the chemical reagents and methodologies for the synthesis of N-methyl benzamide derivatives. Tailored for researchers, scientists, and professionals in drug development, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the chemical reagents and methodologies for the synthesis of N-methyl benzamide derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to offer a nuanced understanding of the underlying chemical principles, empowering you to make informed decisions in your synthetic strategies. We will delve into the classic and contemporary methods, emphasizing the rationale behind reagent selection and reaction conditions to ensure robust and reproducible outcomes.

I. Strategic Approaches to N-Methyl Benzamide Synthesis

The formation of the amide bond between a benzoic acid derivative and methylamine is the cornerstone of synthesizing N-methyl benzamides. The primary challenge lies in activating the carboxylic acid moiety to facilitate nucleophilic attack by methylamine. Two principal strategies dominate this field: the conversion of the carboxylic acid to a more reactive acyl chloride and the direct coupling of the carboxylic acid with methylamine using coupling agents.

A. The Acyl Chloride Route: A Classic and Robust Method

This two-step approach first involves the activation of a benzoic acid derivative to its corresponding benzoyl chloride, a highly reactive electrophile. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction of the benzoyl chloride with methylamine is a rapid and often high-yielding amidation, frequently conducted under Schotten-Baumann conditions.

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, with the chloride ion acting as a nucleophile to displace the leaving group, which decomposes into sulfur dioxide and hydrochloric acid.

G RCOOH Benzoic Acid (R-COOH) Intermediate Chlorosulfite Intermediate RCOOH->Intermediate Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate RCOCl Benzoyl Chloride (R-COCl) Intermediate->RCOCl Chloride Attack SO2_HCl SO₂ + HCl (gaseous byproducts) Intermediate->SO2_HCl Decomposition

Figure 1: Mechanism of Benzoyl Chloride Formation.

This protocol details the synthesis of N-methyl-4-chlorobenzamide from 4-chlorobenzoic acid.

Step 1: Formation of 4-chlorobenzoyl chloride

  • Reagents and Materials:

    • 4-chlorobenzoic acid

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Toluene (or another suitable solvent)

  • Procedure:

    • In a fume hood, add 4-chlorobenzoic acid to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add toluene as a solvent, followed by a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the suspension at room temperature.

    • Heat the reaction mixture to reflux (around 80-90 °C) and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-chlorobenzoyl chloride is often used directly in the next step.

Step 2: Amidation with Methylamine

  • Reagents and Materials:

    • Crude 4-chlorobenzoyl chloride

    • Methylamine (40% solution in water or as a gas)

    • Dichloromethane (DCM) or another suitable solvent

    • Sodium hydroxide (NaOH) or another base

    • Separatory funnel

    • Beaker

    • Ice bath

  • Procedure:

    • Dissolve the crude 4-chlorobenzoyl chloride in DCM in a flask placed in an ice bath.

    • In a separate beaker, prepare a solution of methylamine and sodium hydroxide in water.

    • Slowly add the aqueous methylamine solution to the stirred solution of 4-chlorobenzoyl chloride. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at room temperature.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-4-chlorobenzamide.

    • The product can be further purified by recrystallization or column chromatography.

Parameter Value
Equivalents of Thionyl Chloride 1.5 - 2.0
Reaction Temperature (Acyl Chloride) 80 - 90 °C
Reaction Time (Acyl Chloride) 1 - 2 hours
Reaction Temperature (Amidation) 0 - 10 °C
Reaction Time (Amidation) 30 - 60 minutes
B. Direct Amide Coupling: A Milder and More Versatile Approach

Direct coupling of a carboxylic acid with an amine using a coupling agent is a widely used alternative to the acyl chloride method. This approach avoids the harsh conditions and handling of thionyl chloride and offers a broader substrate scope. A variety of coupling agents are available, each with its own mechanism and advantages.

  • Carbodiimides (e.g., DCC, EDC): Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are common coupling agents. They activate the carboxylic acid to form an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the amine. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and improve yields.

  • Phosphonium Salts (e.g., BOP, PyBOP): (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling reagents. They react with the carboxylate to form an activated ester, which then reacts with the amine.

  • Uronium/Aminium Salts (e.g., HBTU, HATU): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are among the most effective coupling reagents, known for their high reactivity and low rates of racemization. They activate the carboxylic acid by forming an activated ester intermediate.

G RCOOH Benzoic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-acylisourea) RCOOH->ActivatedEster CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Amide N-Methyl Benzamide ActivatedEster->Amide Nucleophilic Attack Byproduct Byproduct (e.g., DCU) ActivatedEster->Byproduct Methylamine Methylamine (CH₃NH₂) Methylamine->Amide

Figure 2: General Workflow for Direct Amide Coupling.

This protocol details the synthesis of N-methyl-4-methoxybenzamide from 4-methoxybenzoic acid using EDC and HOBt.

  • Reagents and Materials:

    • 4-methoxybenzoic acid

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Methylamine hydrochloride

    • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

    • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

    • Round-bottom flask

    • Magnetic stirrer

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve 4-methoxybenzoic acid, HOBt (1.1 equivalents), and methylamine hydrochloride (1.1 equivalents) in DMF in a round-bottom flask.

    • Add DIPEA (2.5 equivalents) to the mixture and stir for 5-10 minutes at room temperature.

    • Add EDC (1.2 equivalents) portion-wise to the reaction mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-methyl-4-methoxybenzamide.

Parameter Value
Equivalents of EDC 1.2
Equivalents of HOBt 1.1
Equivalents of Methylamine HCl 1.1
Equivalents of DIPEA 2.5
Reaction Temperature 0 °C to room temperature
Reaction Time 12 - 24 hours

II. Reagent Selection and Safety Considerations

Reagent Purpose Advantages Disadvantages Safety Precautions
Thionyl Chloride (SOCl₂) Carboxylic acid activationHigh reactivity, volatile byproductsCorrosive, toxic, reacts violently with waterWork in a fume hood, wear appropriate PPE, avoid contact with water.
Oxalyl Chloride ((COCl)₂) Carboxylic acid activationHigh reactivity, gaseous byproductsToxic, corrosiveWork in a fume hood, handle with care.
EDC Coupling agentWater-soluble byproduct, mild conditionsCan be a skin sensitizerAvoid inhalation and skin contact.
DCC Coupling agentInexpensive, effectiveDicyclohexylurea (DCU) byproduct is poorly soluble, potent allergenHandle with extreme care, avoid inhalation and skin contact.
HATU Coupling agentHigh efficiency, low racemizationExpensiveHandle with care, avoid inhalation and skin contact.
DIPEA Non-nucleophilic baseScavenges acid, does not compete as a nucleophileCan be difficult to removeCorrosive, flammable. Work in a well-ventilated area.

III. Troubleshooting and Optimization

  • Low Yield in Acyl Chloride Method: Ensure complete conversion of the carboxylic acid to the acyl chloride. Excess thionyl chloride and a catalytic amount of DMF can drive the reaction to completion. During amidation, ensure the temperature is kept low to prevent side reactions.

  • Low Yield in Coupling Method: The choice of solvent can be critical; DMF and DCM are common choices. Ensure the base used is non-nucleophilic (e.g., DIPEA, triethylamine). The order of addition of reagents can also impact the yield.

  • Formation of Byproducts: In carbodiimide couplings, the formation of N-acylurea byproduct can occur. The addition of HOBt or HOAt can minimize this.

  • Purification Challenges: The DCU byproduct from DCC coupling can be difficult to remove. Filtration is often sufficient, but complete removal may require chromatography. The urea byproduct from EDC is water-soluble and easily removed during aqueous work-up.

IV. Conclusion

The synthesis of N-methyl benzamide derivatives can be accomplished through several reliable methods. The choice between the acyl chloride route and direct amide coupling depends on the substrate, scale, and available resources. The acyl chloride method is robust and cost-effective for many substrates, while direct coupling offers milder conditions and a broader scope, particularly for sensitive molecules. A thorough understanding of the mechanisms and the roles of each reagent is paramount for successful synthesis and optimization.

V. References

  • Wang, J., Hou, J., & Li, H. (2012). Thionyl Chloride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. [Link]

  • König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788–798. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

Method

Application Note: 3-Fluoro-N,2-dimethylbenzamide as a Strategic Pharmaceutical Intermediate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction and Structural Rationale 3-Fluoro-N,2-dimethylben...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction and Structural Rationale

3-Fluoro-N,2-dimethylbenzamide (CAS: 634924-03-1)[1] is a highly specialized fluorinated aromatic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its unique substitution pattern—a fluorine atom at C3, a methyl group at C2, and an N-methylamide at C1—provides a rigidified conformational profile and distinct electronic properties. This intermediate is frequently employed in the development of kinase inhibitors, cannabinoid receptor ligands[2], and viral polymerase inhibitors[3].

The strategic inclusion of this specific moiety in drug design relies on its ability to act as both a structural anchor and a versatile synthetic handle for late-stage functionalization.

Physicochemical Profiling

Quantitative data is essential for reaction scaling, analytical tracking, and formulation[4].

ParameterSpecification / Value
Chemical Name 3-Fluoro-N,2-dimethylbenzamide
CAS Registry Number 634924-03-1
Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
Appearance White to off-white solid
Purity (HPLC) ≥ 98.0%
SMILES CNC(=O)c1cccc(F)c1C

Mechanistic Insights in Drug Design (E-E-A-T)

The selection of 3-fluoro-N,2-dimethylbenzamide over non-substituted analogs is driven by three causal factors in medicinal chemistry:

  • Conformational Locking (Atropisomerism Potential): The ortho-methyl group introduces significant steric hindrance against the adjacent amide carbonyl. This restricts the free rotation of the C(aryl)-C(carbonyl) bond, forcing the amide out of coplanarity with the aromatic ring. This entropic pre-organization is critical for achieving high target affinity in kinase inhibitors by locking the molecule into its bioactive conformation.

  • Metabolic Shielding & Lipophilicity: The substitution of hydrogen with fluorine at the 3-position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidative metabolism at an otherwise vulnerable aromatic site. Second, the high electronegativity of fluorine modulates the pKa of adjacent functional groups and increases the overall lipophilicity (LogP) of the molecule, enhancing cellular permeability[5].

  • Directed Functionalization: The secondary N-methylamide is an excellent Directed Metalation Group (DMG). The lone pairs on the amide oxygen can coordinate with organolithium reagents, directing late-stage functionalization exclusively to the C6 position.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-N,2-dimethylbenzamide

This protocol details the synthesis of the title compound from commercially available 3-fluoro-2-methylbenzoic acid[6]. Due to the steric hindrance of the ortho-methyl group, activation via an acid chloride is required to ensure complete conversion[7].

Reagents & Materials:

  • 3-Fluoro-2-methylbenzoic acid (1.0 eq)

  • Oxalyl chloride (2.0 eq)

  • N,N-Dimethylformamide (DMF) (Catalytic, 0.05 eq)

  • Methylamine hydrochloride (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Suspend 3-fluoro-2-methylbenzoic acid in anhydrous DCM under an inert atmosphere (N2). Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride at 0 °C.

    • Causality: The ortho-methyl group creates steric bulk; converting the acid to a highly electrophilic acid chloride (3-fluoro-2-methylbenzoyl chloride) ensures the subsequent amidation step proceeds rapidly, which might otherwise fail with milder coupling agents. DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate.

  • Degassing & Concentration: Stir the mixture at room temperature for 2 hours until gas evolution (CO, CO2, HCl) ceases. Concentrate under reduced pressure to remove excess oxalyl chloride, yielding the crude acid chloride.

  • Amidation: Redissolve the acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of methylamine hydrochloride and DIPEA in DCM. Slowly transfer the amine solution to the acid chloride.

    • Causality: DIPEA acts as an organic acid scavenger, neutralizing the HCl generated to prevent the protonation and subsequent deactivation of the incoming methylamine nucleophile.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purity can be self-validated via TLC (Hexanes/EtOAc, UV active) and LC-MS (Expected [M+H]+ = 168.1).

SynthesisWorkflow A 3-Fluoro-2-methylbenzoic acid (Starting Material) B Activation (Oxalyl Chloride, cat. DMF) A->B Step 1: 0 °C to RT C Activated Intermediate (Acid Chloride) B->C D Amidation (Methylamine, DIPEA) C->D Step 2: 0 °C E 3-Fluoro-N,2-dimethylbenzamide (Target Intermediate) D->E

Workflow for the synthesis of 3-fluoro-N,2-dimethylbenzamide via acid activation.

Protocol B: Directed Ortho-Metalation (DoM) for C6-Functionalization

The N-methylamide group acts as a powerful DMG, allowing for regioselective functionalization at the C6 position to generate complex polycyclic systems like isoindolinones[8].

Reagents & Materials:

  • 3-Fluoro-N,2-dimethylbenzamide (1.0 eq)

  • sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane) (2.2 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., anhydrous DMF for formylation) (3.0 eq)

Step-by-Step Methodology:

  • Complexation: Dissolve 3-fluoro-N,2-dimethylbenzamide and TMEDA in anhydrous THF under argon. Cool the mixture to -78 °C.

    • Causality: TMEDA is critical as it breaks down the oligomeric aggregates of s-BuLi, significantly increasing its basicity and kinetic reactivity.

  • Deprotonation: Add s-BuLi dropwise over 15 minutes.

    • Causality: 2.2 equivalents are required because the first equivalent deprotonates the acidic N-H of the amide. The second equivalent coordinates to the amide oxygen and selectively deprotonates the C6-proton. s-BuLi is preferred over n-BuLi to prevent unwanted nucleophilic attack on the amide carbonyl.

  • Electrophilic Trapping: Stir the deep-red lithiated intermediate for 1 hour at -78 °C (visual confirmation of lithiation), then add anhydrous DMF dropwise to formylate the C6 position.

  • Quenching & Isolation: Allow the reaction to warm to room temperature. Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate, dry, and purify to isolate the 6-formyl-3-fluoro-N,2-dimethylbenzamide derivative.

DoM_Pathway SM 3-Fluoro-N,2-dimethylbenzamide Complex Pre-lithiation Complex (Amide-Li Coordination) SM->Complex s-BuLi / TMEDA (-78 °C) Lithiated C6-Lithiated Intermediate (Directed Ortho-Metalation) Complex->Lithiated Deprotonation at C6 Product C6-Functionalized Derivative (e.g., 6-Formyl) Lithiated->Product Electrophile (e.g., DMF)

Directed ortho-metalation (DoM) pathway for C6-functionalization of the intermediate.

References

  • Title: 634924-03-1 | 3-Fluoro-N,2-dimethylbenzamide Source: Boroncore URL
  • Title: 886501-45-7 | 4-Fluoro-2-methylbenzamide (Contains 634924-03-1)
  • Title: US9512116B2 - Compounds that modulate intracellular calcium Source: Google Patents URL
  • Title: US 9,328,119 B2 - Anti-influenza agents Source: Google Patents URL
  • Source: NIH PubMed Central (PMC)
  • Title: US20100093814A1 - Novel compounds as cannabinoid receptor ligands and uses thereof Source: Google Patents URL
  • Title: AU2008338273A1 - Viral polymerase inhibitors Source: Google Patents URL
  • Title: 94514-21-3 | 5-Fluoroisoindoline-1,3-dione Source: BLD Pharm URL

Sources

Application

One-pot synthesis methods for fluorinated N-alkyl benzamides

Application Note: One-Pot Synthesis Strategies for Fluorinated N-Alkyl Benzamides in Hit-to-Lead Chemistry Introduction & Strategic Rationale Fluorinated N-alkyl benzamides are privileged pharmacophores in modern drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis Strategies for Fluorinated N-Alkyl Benzamides in Hit-to-Lead Chemistry

Introduction & Strategic Rationale

Fluorinated N-alkyl benzamides are privileged pharmacophores in modern drug discovery. The strategic incorporation of fluorine modulates the physicochemical properties of the benzamide, significantly enhancing lipophilicity, binding affinity, and metabolic stability against cytochrome P450 oxidation. However, traditional multi-step syntheses of these compounds—often requiring the isolation of moisture-sensitive acyl chlorides—are inefficient and prone to yield degradation.

Transitioning to a "one-pot" synthetic methodology eliminates the need for intermediate isolation, thereby maximizing step economy, reducing solvent waste, and accelerating the hit-to-lead optimization cycle. Furthermore, these optimized N-alkyl benzamides frequently serve as versatile substrates for downstream late-stage functionalization, including visible-light-induced N-α C(sp3)–H amination and alkenylation[1].

Mechanistic Causality & Pathway Selection

To ensure a robust and scalable synthesis, we outline two orthogonal one-pot pathways. The selection of the pathway depends on the scale of the reaction and the functional group tolerance required:

  • Pathway A (In Situ Acyl Chloride Formation): Utilizes thionyl chloride (SOCl2) to generate a highly reactive acyl chloride intermediate. Thionyl chloride is a cost-effective and efficient reagent for converting the carboxylic acid to an acyl chloride, serving as a robust procedure for the synthesis of N-substituted benzamides[2]. The reaction is driven to completion by the irreversible evolution of SO2 and HCl gases.

  • Pathway B (Mixed Anhydride Activation): Utilizes Propylphosphonic anhydride (T3P). This pathway aligns with the principles of atom economical synthesis, emphasizing the reduction of toxic byproducts and the simplification of purification processes[3]. T3P generates water-soluble byproducts, allowing for a chromatography-free, self-validating workup.

G Start Fluorinated Benzoic Acid Path1 Method A: SOCl2 / DCM Start->Path1 Path2 Method B: T3P / EtOAc Start->Path2 Int1 Acyl Chloride Intermediate (In Situ) Path1->Int1 0°C to RT Gas Evolution Int2 Mixed Anhydride Intermediate (In Situ) Path2->Int2 RT, Base Amine Add N-Alkylamine + Base Int1->Amine Int2->Amine Prod Fluorinated N-Alkyl Benzamide Amine->Prod Amidation

Fig 1. Mechanistic pathways for the one-pot synthesis of fluorinated N-alkyl benzamides.

Experimental Protocols & Self-Validating Workflows

Protocol A: One-Pot Synthesis via SOCl2 Activation (Scale-Up Friendly)

Causality: Performing the activation and amidation in a single continuous sequence prevents the hydrolysis of the transient acyl chloride. The addition of a tertiary amine base (TEA) in the second step neutralizes the HCl generated during amidation, preventing the protonation of the incoming N-alkylamine nucleophile.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the fluorinated benzoic acid (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Catalysis: Add N,N-dimethylformamide (DMF) (0.05 equiv). Note: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate.

  • Activation: Cool the mixture to 0 °C. Add thionyl chloride (1.2 equiv) dropwise. Remove the ice bath and stir at room temperature for 2–3 hours.

    • Self-Validation Checkpoint: The reaction is complete when gas evolution (SO2, HCl) ceases.

  • Amidation: Recool the flask to 0 °C. Sequentially add triethylamine (2.5 equiv) and the target N-alkylamine (1.1 equiv) dropwise.

  • Completion: Stir for 1 hour at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Greener One-Pot Amidation using T3P (Process Chemistry Optimized)

Causality: T3P is selected for substrates with acid-sensitive functional groups. It activates the carboxylic acid via a mixed anhydride. Because the phosphonate byproducts are highly soluble in water, the product can be isolated in high purity simply through an aqueous phase separation, bypassing silica gel chromatography.

Step-by-Step Methodology:

  • Setup: Dissolve the fluorinated benzoic acid (1.0 equiv) and the N-alkylamine (1.2 equiv) in ethyl acetate (EtOAc) (0.5 M) under a nitrogen atmosphere.

  • Deprotonation: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 10 minutes at room temperature to ensure complete deprotonation of the acid.

  • Coupling: Add T3P (50 wt% solution in EtOAc, 1.5 equiv) dropwise to control the mild exotherm.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and distilled water. Evaporate the EtOAc to yield the pure product.

G S1 Reaction Execution (One-Pot) S2 In-Process Control (LC-MS) S1->S2 Sample at 2h S2->S1 <95% Conversion (Iterate) S3 Aqueous Workup (Phase Separation) S2->S3 >95% Product Mass S4 Product Validation (19F-NMR & HPLC) S3->S4 Organic Layer

Fig 2. Self-validating analytical workflow for one-pot amidation reactions.

Quantitative Data & Optimization Matrix

To benchmark these protocols, various fluorinated N-alkyl benzamides were synthesized. The data below summarizes the optimal conditions, demonstrating the high step economy and efficiency of the one-pot systems.

Table 1: Substrate Scope and Yield Optimization for One-Pot Syntheses

Fluorinated PrecursorAlkylamine NucleophileActivation MethodTemp / TimeIsolated Yield (%)Purity (LC-MS)
3-Bromo-4-fluorobenzoic acidn-PropylamineSOCl2 / DCMRT / 3.0 h88%>95%
2,4-Difluorobenzoic acidIsopropylamineT3P / EtOAc80 °C / 5.0 h92%>98%
4-Trifluoromethylbenzoic acidCyclopropylamineT3P / EtOAc80 °C / 6.0 h89%>97%
3,5-Difluorobenzoic acidMethylamine (2M in THF)SOCl2 / THFRT / 2.5 h85%>94%

Trustworthiness & Analytical Checkpoints

A robust protocol must be a self-validating system. Ensure the following analytical checkpoints are met during the execution of the workflows:

  • LC-MS In-Process Control (IPC): Prior to workup, an aliquot must be analyzed. The successful consumption of the starting material is indicated by the disappearance of the carboxylic acid signal (M-H)⁻ and the emergence of the target amide signal (M+H)⁺.

  • 19F-NMR Validation: Post-isolation, 19F-NMR spectroscopy is mandatory. The highly electronegative environment of the amide bond can cause subtle shifts in the fluorine resonance. Confirming the exact integration and multiplicity of the fluorine signals ensures that no unintended nucleophilic aromatic substitution (SNAr) or defluorination occurred during the basic amidation step.

References

  • Title: Atom economical synthesis of N-alkylbenzamides via the iron(iii) sulfate catalyzed rearrangement of 2-alkyl-3-aryloxaziridines in water and in the presence of a surfactant Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Visible-light-induced dual catalysis for N-α C(sp3)–H amination and alkenylation of N-alkyl benzamides Source: PMC (National Institutes of Health) URL: [Link]

Sources

Method

Application Note: 3-Fluoro-N,2-dimethylbenzamide as a Privileged Scaffold in Drug Discovery

Executive Summary & Mechanistic Rationale The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, with fluorinated motifs present in a significant proportion of approved th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, with fluorinated motifs present in a significant proportion of approved therapeutics[1]. The unique electronic and steric properties of the fluorine atom allow medicinal chemists to fine-tune biological activity, modulate lipophilicity, and enhance metabolic stability[1]. Among these building blocks, the 3-fluoro-N,2-dimethylbenzamide scaffold (CAS: 634924-03-1) represents a highly versatile starting point for the development of kinase inhibitors, PROTAC binders, and GPCR antagonists[2].

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is advantageous rather than simply utilizing it as a generic building block. The utility of 3-fluoro-N,2-dimethylbenzamide lies in the synergistic causality of its substituents:

  • Conformational Locking (The ortho-Methyl Effect): The presence of the C2-methyl group introduces significant steric bulk adjacent to the N-methyl amide. This steric clash forces the amide bond out of the plane of the aromatic ring. By pre-organizing the molecule into this non-planar conformation, the entropic penalty upon binding to a target protein is minimized, often resulting in enhanced binding affinity[2].

  • Metabolic Shielding (The meta-Fluoro Effect): Aromatic rings are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes in the liver. The introduction of a highly electronegative fluorine atom at the C3 position effectively blocks oxidative metabolism at this site, extending the pharmacokinetic half-life of the drug candidate[3]. Furthermore, the C-F bond can engage in multipolar interactions with protein backbone amides, providing an additional vector for target affinity[4].

Pharmacophore Scaffold 3-fluoro-N,2-dimethylbenzamide OrthoMethyl C2-Methyl Group (Steric Bulk) Scaffold->OrthoMethyl Fluoro C3-Fluoro Group (Metabolic Blocker) Scaffold->Fluoro Amide N-Methyl Amide (H-Bonding) Scaffold->Amide Conformation Out-of-Plane Twist (Conformational Lock) OrthoMethyl->Conformation Metabolism Blocks CYP450 Oxidation (Increased Half-life) Fluoro->Metabolism Binding Target Interaction (Enhanced Affinity) Fluoro->Binding Amide->Conformation Conformation->Binding

Fig 1: Pharmacophore rationale of the 3-fluoro-N,2-dimethylbenzamide scaffold.

Physicochemical & ADME Profiling

To quantify the impact of the 3-fluoro and 2-methyl substitutions, we can compare the predicted and empirical physicochemical properties of the functionalized scaffold against its unsubstituted analogs. The addition of fluorine predictably increases the lipophilicity (LogD), which improves membrane permeability, while simultaneously decreasing the polar surface area (PSA) slightly due to electron-withdrawing effects on the amide[2].

Table 1: Comparative Physicochemical Properties
Scaffold VariantDihedral Twist (Amide-Aryl)LogD (pH 7.4)CYP450 Liability (Aromatic)Relative Binding Affinity (Model)
N-Methylbenzamide ~0° (Planar)0.85High (C2, C3, C4)Baseline (1x)
N,2-Dimethylbenzamide ~65° (Non-planar)1.30Moderate (C3, C4)~5x
3-Fluoro-N,2-dimethylbenzamide ~70° (Non-planar)1.75Low (Shielded)~15x

Synthetic Workflow: Late-Stage Functionalization

To fully leverage this scaffold for library generation, researchers employ late-stage functionalization techniques. Iridium-catalyzed C-H borylation is the method of choice. The steric bulk of the C2-methyl and C3-fluoro groups directs the borylation strictly to the less hindered C5 or C6 positions[5]. This generates an arylboronate intermediate that can be rapidly diversified via Suzuki-Miyaura cross-coupling[6].

Workflow Step1 1. Scaffold Selection 3-fluoro-N,2-dimethylbenzamide Step2 2. Ir-Catalyzed C-H Borylation Regioselective at C5/C6 Step1->Step2 Step3 3. Suzuki-Miyaura Coupling Library Generation Step2->Step3 Step4 4. ADME/Tox Screening Microsomal Stability Assay Step3->Step4 Step5 5. Lead Optimization Hit-to-Lead Transition Step4->Step5

Fig 2: High-throughput derivatization and screening workflow for hit-to-lead optimization.

Protocol 1: Regioselective Iridium-Catalyzed C-H Borylation

Causality Note: The use of [Ir(OMe)(cod)]2 provides a highly active precatalyst where the methoxy group facilitates the initial activation of the diboron reagent. The ligand dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) provides the necessary steric bulk to ensure the catalyst only activates the most sterically accessible C-H bonds, preventing unwanted functionalization at the C4 position[5].

Materials:

  • 3-Fluoro-N,2-dimethylbenzamide (1.0 equiv, 1.0 mmol)

  • Bis(pinacolato)diboron (B2pin2) (0.75 equiv, 0.75 mmol)

  • [Ir(OMe)(cod)]2 (1.5 mol %)

  • dtbpy (3.0 mol %)

  • Anhydrous Tetrahydrofuran (THF) (3.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk flask with [Ir(OMe)(cod)]2 (1.5 mol %) and dtbpy (3.0 mol %). Add 1.0 mL of anhydrous THF. Stir the mixture at room temperature for 10 minutes until a deep red/brown solution forms, indicating the active Ir-dtbpy complex has assembled.

  • Substrate Addition: To the catalyst solution, add B2pin2 (0.75 equiv) and 3-fluoro-N,2-dimethylbenzamide (1.0 equiv). Note: Using 0.75 equiv of B2pin2 prevents over-borylation (di-borylation) of the scaffold.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat the reaction mixture to 80 °C in an oil bath for 12 hours.

  • Self-Validating Analytical Check: At t = 12h, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into the LC-MS. Validation Criteria: The protocol is successful if the LC-MS trace shows >95% conversion of the limiting reagent (B2pin2) and the presence of the borylated product mass [M+H]+ = 294.1.

  • Workup: Cool the reaction to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the C5/C6 borylated scaffold.

In Vitro Metabolic Stability Validation

Once the scaffold has been diversified into a library of hit compounds, it is imperative to validate the metabolic stability conferred by the 3-fluoro group.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality Note: We utilize Human Liver Microsomes (HLMs) supplemented with an NADPH-regenerating system. CYP450 enzymes require a continuous supply of reducing equivalents (electrons) to catalyze the oxidation of aromatic rings. Without NADPH, the assay will yield false-positive stability data[2].

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration)

  • Test Compound (10 mM stock in DMSO)

  • Verapamil (Positive Control, high clearance)[2]

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase)

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a working solution of the test compound at 1 µM in 0.1 M Potassium Phosphate buffer (final DMSO concentration must be <0.1% to prevent CYP inhibition).

  • Microsome Addition: Add HLMs to the mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a shaking water bath at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final volume: 100 µL per well in a 96-well plate).

  • Time-Course Sampling: At time points t = 0, 15, 30, and 60 minutes, transfer a 20 µL aliquot of the reaction mixture into a quenching plate containing 80 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4 °C to pellet the precipitated microsomal proteins.

  • Self-Validating Analytical Check: Transfer the supernatant to an LC-MS/MS system for quantification. Validation Criteria: The assay is considered valid only if the positive control (Verapamil) exhibits >80% depletion at the 30-minute mark. The half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) of the fluorinated benzamide derivatives are then calculated based on the natural log of the percentage remaining versus time.

References

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at:[Link][1]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link][7]

  • Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. University of East Anglia (UEA). Available at:[Link][3]

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. MDPI. Available at:[Link][4]

  • Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand. Nature Communications / NIH. Available at:[Link][5]

  • Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship. Available at: [Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-fluoro-N,2-dimethylbenzamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield optimization challenges with ortho-substituted benzamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield optimization challenges with ortho-substituted benzamides. The synthesis of 3-fluoro-N,2-dimethylbenzamide presents a classic intersection of steric hindrance and intermediate instability.

This guide is designed to move beyond basic recipes. By explaining the chemical causality behind each failure mode and providing a self-validating experimental system, we ensure you can troubleshoot and optimize this specific amidation with absolute confidence.

Diagnostic Troubleshooting Workflow

Before adjusting your protocol, use the logic tree below to identify the root cause of your yield loss based on your analytical observations.

G N1 Start: 3-fluoro-2-methylbenzoic acid + Methylamine N2 Is the yield < 50%? N1->N2 N3 Diagnosis: Steric Hindrance (Ortho-Methyl blocks attack) N2->N3 Poor Conversion (N-acylurea formed) N4 Diagnosis: Intermediate Hydrolysis (Water competes as nucleophile) N2->N4 High Acid Recovery (Aqueous amine used) N7 Success: High Yield Amidation (>85% Conversion) N2->N7 Optimal Conditions N5 Solution: Switch to T3P Catalyst (Smaller intermediate) N3->N5 N6 Solution: Use MeNH2 in THF (Anhydrous conditions) N4->N6 N5->N7 N6->N7

Troubleshooting workflow for sterically hindered amidation.

Mechanistic FAQs: Understanding the "Why"

Q: Why is the amidation of 3-fluoro-2-methylbenzoic acid inherently low-yielding with standard carbodiimides (e.g., EDC, DCC)? A: The primary culprit is the severe steric hindrance imposed by the ortho-methyl group[1]. In standard peptide coupling, carbodiimides react with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is exceptionally bulky. The ortho-methyl group physically blocks the trajectory of the incoming methylamine nucleophile. Consequently, the activation energy for the desired nucleophilic acyl substitution increases, allowing the competing, irreversible intramolecular rearrangement of the O-acylisourea into an unreactive N-acylurea to dominate[2].

Q: What is the optimal coupling strategy to bypass this steric barrier? A: Propylphosphonic anhydride (T3P) is the reagent of choice for sterically hindered amides[3]. Unlike carbodiimides, T3P converts the carboxylic acid into a highly compact mixed phosphonic anhydride intermediate. This smaller intermediate significantly lowers the steric penalty for the incoming methylamine. Additionally, T3P operates under mild conditions and generates completely water-soluble byproducts, which prevents product loss during aqueous workup[3]. Advanced alternatives include Grignard additions to isocyanates, though these require specialized precursors[4].

Q: I am observing a high recovery of unreacted 3-fluoro-2-methylbenzoic acid despite using T3P. What is going wrong? A: This is almost certainly a hydrolysis issue stemming from your methylamine source. Methylamine is a gas at room temperature and is commonly sold as a 40% w/w aqueous solution. If you use the aqueous solution, the water acts as a competing nucleophile against the activated phosphonic anhydride intermediate, hydrolyzing it back to the starting carboxylic acid before the amine can react. To resolve this, switch to a 2.0 M solution of methylamine in anhydrous THF.

Quantitative Reagent Comparison

To highlight the impact of reagent selection on this specific substrate, below is a comparative data summary of common coupling systems utilized for ortho-substituted benzamides.

Coupling SystemSolventAmine SourceIntermediate BulkTypical YieldPrimary Failure Mode
EDC·HCl / HOBt DMFMeNH₂ (40% aq)Very High< 30%N-acylurea formation, Hydrolysis
Oxalyl Chloride DCMMeNH₂ (2.0M THF)Low65-70%Volatility loss, Exothermic dimerization
Isocyanate / Grignard THFMeMgBrN/A~ 80%Requires specialized precursors[4]
T3P (50% in EtOAc) EtOAcMeNH₂ (2.0M THF)Low> 85% None (Water-soluble byproducts) [3]

Self-Validating Experimental Protocol

This protocol utilizes the T3P method. It is engineered as a "self-validating system," meaning it includes specific analytical checkpoints to ensure the reaction is proceeding correctly before you commit to the next step.

Title: T3P-Mediated Synthesis of 3-fluoro-N,2-dimethylbenzamide Scale: 10.0 mmol

Step 1: Preparation & Activation

  • In an oven-dried 100 mL round-bottom flask under N₂, dissolve 3-fluoro-2-methylbenzoic acid (1.54 g, 10.0 mmol) in 20 mL of anhydrous Ethyl Acetate (EtOAc).

  • Add N,N-Diisopropylethylamine (DIPEA) (5.2 mL, 30.0 mmol, 3.0 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Causality: DIPEA deprotonates the carboxylic acid, increasing its nucleophilicity for the subsequent attack on T3P. EtOAc is chosen because T3P is supplied and highly stable in this solvent.

Step 2: T3P Addition

  • Dropwise add T3P (50% wt solution in EtOAc, 9.0 mL, ~15.0 mmol, 1.5 eq) over 10 minutes.

  • Stir at 0 °C for 30 minutes.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of anhydrous methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (m/z 168.06) rather than the free acid. This confirms the active mixed anhydride has successfully formed and is reactive to nucleophiles.

Step 3: Amidation

  • Dropwise add Methylamine (2.0 M solution in THF, 10.0 mL, 20.0 mmol, 2.0 eq).

  • Causality: The THF solution ensures strictly anhydrous conditions, preventing the hydrolysis of the T3P-activated intermediate back to the starting acid.

Step 4: Reaction Maturation

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 1:1). The starting acid (Rf ~0.1, typically streaks) should be completely consumed, replaced by a new, tight UV-active spot (Rf ~0.4) corresponding to the benzamide.

Step 5: Workup & Isolation

  • Quench the reaction by adding 20 mL of deionized water. Stir for 10 minutes.

  • Transfer to a separatory funnel and extract with EtOAc (2 x 20 mL).

  • Wash the combined organic layers sequentially with 1M HCl (20 mL) to remove excess MeNH₂ and DIPEA, then saturated aqueous NaHCO₃ (20 mL) to remove any trace unreacted acid, and finally brine (20 mL).

  • Causality: T3P byproducts are highly water-soluble phosphonic acids[3]. They partition entirely into the aqueous phase during the water and NaHCO₃ washes, leaving a highly pure organic phase without the need for column chromatography.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-fluoro-N,2-dimethylbenzamide as a white to off-white solid.

References

1.[2] Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. 2.[3] Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis - ResearchGate. 3.[1] Overcoming steric hindrance in Pentamethylbenzaldehyde reactions - Benchchem. 4.[4] The Synthesis of Sterically Hindered Amides - CHIMIA.

Sources

Optimization

Technical Support Center: Addressing Solubility Challenges of 3-fluoro-N,2-dimethylbenzamide

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility issues with 3-fluoro-N,2-dimethylbenzamide. Our goa...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility issues with 3-fluoro-N,2-dimethylbenzamide. Our goal is to provide a comprehensive technical resource that combines foundational scientific principles with actionable, field-proven troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding the solubility of 3-fluoro-N,2-dimethylbenzamide.

Q1: Why is 3-fluoro-N,2-dimethylbenzamide expected to be poorly soluble in water?

A1: The poor aqueous solubility of 3-fluoro-N,2-dimethylbenzamide stems from its molecular structure. Several factors contribute to this:

  • Lipophilicity: The molecule contains a substituted benzene ring and N-dimethyl groups, which are predominantly non-polar and hydrophobic. This structure leads to a preference for lipophilic (oily) environments over aqueous (water-based) ones. Benzamide derivatives with N-alkyl groups, in particular, tend to be lipophilic.[1]

  • Molecular Size and Rigidity: The planar benzene ring contributes to a stable crystal lattice structure. Significant energy is required to overcome these crystal lattice forces and solvate the individual molecules in water, a process that is not always energetically favorable.

  • Limited Hydrogen Bonding: While the amide group contains a carbonyl oxygen and a nitrogen atom, the N-methyl substitution prevents it from acting as a hydrogen bond donor. It can only act as a hydrogen bond acceptor, limiting its interactions with the highly networked hydrogen bond structure of water.

Q2: What are the key physicochemical parameters I should consider for this compound?
ParameterEstimated Value/RangeSignificance for Solubility
Molecular Weight ~167.18 g/mol Higher molecular weight can sometimes correlate with lower solubility.
LogP (Octanol/Water Partition Coefficient) > 2.0A positive LogP value indicates higher solubility in octanol than in water, confirming its lipophilic nature. A related compound, 3,4-difluoro-N,2-dimethylbenzamide, has a LogP of 1.85.[2]
pKa (Acid Dissociation Constant) Weakly Basic (~ -1 to 2)The amide functional group is generally considered neutral but can be protonated under very strongly acidic conditions, which are typically not physiologically relevant. Therefore, pH adjustment in the typical biological range (pH 4-8) is unlikely to significantly ionize the molecule and increase solubility.[3]
Melting Point Likely a solid at room temperatureHigh melting point often correlates with strong crystal lattice energy, which can hinder dissolution.[4]
Q3: What are the experimental consequences of poor solubility?

A3: Ignoring solubility issues can lead to significant experimental artifacts and unreliable data. More than 40% of new chemical entities (NCEs) are poorly soluble in water, making this a common challenge in drug development.[] Consequences include:

  • Inaccurate Concentration: The actual concentration in your aqueous solution will be much lower than the calculated concentration, leading to errors in dose-response curves and potency measurements.

  • Precipitation: The compound may precipitate out of solution during the experiment due to changes in temperature, pH, or upon dilution into aqueous assay buffers. This can cause inconsistent results and even damage sensitive equipment.

  • Low Bioavailability: In preclinical studies, poor aqueous solubility is a primary cause of low and variable oral bioavailability, making it difficult to establish a clear dose-exposure relationship.[][6][7]

Part 2: Troubleshooting Guide - Strategies for Solubilization

This section provides detailed, step-by-step protocols to systematically improve the aqueous solubility of 3-fluoro-N,2-dimethylbenzamide.

Q4: How should I begin to tackle the solubility problem for my experiment?

A4: A systematic approach is crucial. We recommend starting with the simplest method that is compatible with your experimental system and progressing to more complex formulations as needed. The primary goal is to prepare a high-concentration, stable stock solution that can be diluted into your final aqueous medium without precipitation.

The following strategies are presented in order of increasing complexity and potential for altering the experimental system.

Strategy 1: Co-Solvent Systems

Q5: Which co-solvents are most effective for preparing stock solutions, and what is the protocol?

A5: Co-solvents are water-miscible organic solvents that improve the solubility of non-polar compounds by reducing the overall polarity of the aqueous solution.[4][][8] This is often the first and most common method for preparing stock solutions for in vitro assays.

Causality: Co-solvents work by disrupting the hydrogen-bonding network of water. Their hydrophobic regions interfere with water's self-association, making the solvent system more accommodating to non-polar solutes like 3-fluoro-N,2-dimethylbenzamide.[]

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for initial screening.

  • Ethanol (EtOH): A less toxic option suitable for many cell-based assays.

  • Polyethylene Glycol 400 (PEG 400): A low-toxicity polymer often used in preclinical formulations.[6]

  • N,N-Dimethylformamide (DMF)

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Preparation:

    • Accurately weigh 1.67 mg of 3-fluoro-N,2-dimethylbenzamide powder.

    • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

  • Solubilization:

    • Add 1.0 mL of high-purity, anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes.

    • If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect for any remaining particulate matter against a dark background.

  • Dilution into Aqueous Medium (Critical Step):

    • To prepare a 10 µM working solution from your 10 mM stock, you will perform a 1:1000 dilution.

    • Crucially, do not add the aqueous buffer to your DMSO stock. Instead, add the small volume of DMSO stock (e.g., 1 µL) to the large volume of aqueous buffer (e.g., 999 µL) while vortexing the buffer. This rapid dispersion helps prevent the compound from precipitating.

  • Validation:

    • Always perform a visual check for precipitation after dilution.

    • For critical experiments, it is advisable to centrifuge the final working solution and quantify the supernatant concentration to confirm the actual soluble concentration (see Part 3).

Strategy 2: Use of Surfactants

Q6: My compound precipitates even when using a co-solvent. How can surfactants help?

A6: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form spherical structures called micelles in water.[9][10] These micelles have a hydrophobic core and a hydrophilic exterior, effectively encapsulating poorly soluble compounds and allowing them to be dispersed in an aqueous medium.[9][10]

Causality: The hydrophobic core of the micelle creates a favorable microenvironment for 3-fluoro-N,2-dimethylbenzamide, sequestering it from the surrounding water and preventing precipitation.[10] Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.

Commonly Used Non-ionic Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Poloxamers (e.g., Pluronic® F-68)

Experimental Protocol: Solubilization using Tween® 80

  • Preparation of Surfactant Stock:

    • Prepare a 10% (w/v) stock solution of Tween® 80 in deionized water. This solution will be viscous.

  • Solubilization:

    • Weigh out the desired amount of 3-fluoro-N,2-dimethylbenzamide.

    • Create a slurry by adding a small amount of the 10% Tween® 80 solution (e.g., 2-3 times the weight of the compound).

    • Gradually add your aqueous buffer to the slurry while continuously vortexing or stirring to reach the final desired volume. The final concentration of Tween® 80 should be kept as low as possible (typically 0.1% to 2%) but must remain above its CMC.

  • Equilibration:

    • Allow the solution to equilibrate by stirring or gentle agitation for several hours or overnight at room temperature to ensure maximum solubilization.

  • Validation:

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.

    • Quantify the concentration of the filtrate using an appropriate analytical method (see Part 3) to determine the solubility enhancement.

Strategy 3: Cyclodextrin Complexation

Q7: I need a formulation for an in vivo study and want to avoid organic co-solvents and surfactants. What is cyclodextrin complexation?

A7: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone shape. They have a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[11][12][13] They can encapsulate poorly soluble "guest" molecules, like 3-fluoro-N,2-dimethylbenzamide, into their cavity, forming a water-soluble "inclusion complex."[11][13][14]

Causality: The exterior of the cyclodextrin-drug complex is hydrophilic, allowing the entire complex to dissolve readily in water, thereby increasing the apparent aqueous solubility of the drug.[15]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in pharmaceutical formulations due to its high water solubility and low toxicity.[15]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®): Anionic derivative with very high water solubility, excellent for creating parenteral formulations.[12]

Experimental Protocol: Preparation of an Inclusion Complex with HP-β-CD

  • Preparation:

    • Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v) in your desired buffer.

  • Complexation:

    • Add an excess amount of 3-fluoro-N,2-dimethylbenzamide powder to the HP-β-CD solution.

    • Stir the suspension vigorously at room temperature for 24-72 hours. This extended time is necessary to reach equilibrium for the complex formation.

  • Isolation of the Solubilized Fraction:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Validation:

    • The concentration of 3-fluoro-N,2-dimethylbenzamide in the clear filtrate is the maximum achievable solubility with that specific concentration of HP-β-CD. Quantify this concentration using HPLC (see Part 3).

    • The resulting solution can often be lyophilized (freeze-dried) to create a stable, water-soluble powder of the complex, which can be easily reconstituted.[12]

Part 3: Validation and Quantification
Q8: How can I accurately measure the concentration of my final solubilized solution?

A8: Visual clarity is not sufficient to confirm concentration. An empirical measurement is essential for data integrity. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying benzamide compounds due to its robustness, precision, and accuracy.[16]

Experimental Protocol: Quantification by RP-HPLC with UV Detection

This protocol is a general starting point and should be optimized for your specific instrument and compound.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.[16]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

    • Mobile Phase: A mixture of Acetonitrile and Water (e.g., starting with a 50:50, v/v ratio).[16]

    • Flow Rate: 1.0 mL/min.[16]

    • Detection Wavelength: Scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax). A common starting point for benzamides is 254 nm.[16][17]

    • Column Temperature: 30°C.[16]

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of 3-fluoro-N,2-dimethylbenzamide in a suitable organic solvent (e.g., Acetonitrile or Methanol).

    • Perform serial dilutions from this stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[16]

  • Sample Preparation:

    • Take your final, filtered, solubilized solution.

    • Dilute it with the mobile phase to a concentration that is expected to fall within the range of your calibration curve.

  • Analysis and Quantification:

    • Inject the standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area from the chromatogram versus the known concentration of the standards.

    • Determine the concentration of your unknown sample by interpolating its peak area on the calibration curve.

Part 4: Visualization & Decision Making
Solubilization Strategy Selection Workflow

The following diagram provides a decision-making framework to help you select the most appropriate solubilization strategy based on your experimental needs.

G start Start: Poorly Soluble 3-fluoro-N,2-dimethylbenzamide q_assay_type What is the experimental system? start->q_assay_type in_vitro In Vitro Screening (e.g., biochemical, cell-free) q_assay_type->in_vitro Biochemical cell_based Cell-Based Assay q_assay_type->cell_based Cell-based in_vivo In Vivo / Preclinical q_assay_type->in_vivo In Vivo q_solvent_tolerance Is the assay tolerant to <1% organic solvent? in_vitro->q_solvent_tolerance use_cosolvent Strategy 1: Use Co-solvent (e.g., 100% DMSO stock). Dilute >1:1000 into buffer. q_solvent_tolerance->use_cosolvent Yes use_surfactant Strategy 2: Use Surfactant (e.g., Tween® 80, Poloxamer). Keep final conc. > CMC. q_solvent_tolerance->use_surfactant No q_precip_cosolvent Does it precipitate upon dilution? use_cosolvent->q_precip_cosolvent q_precip_cosolvent->use_surfactant Yes validate Validate Final Concentration (e.g., HPLC with UV detection) q_precip_cosolvent->validate No use_surfactant->validate q_cell_toxicity Are excipients a concern for cell toxicity? cell_based->q_cell_toxicity q_cell_toxicity->use_cosolvent No (use low % DMSO/EtOH) q_cell_toxicity->use_surfactant Maybe (use low toxicity, e.g., Pluronic) use_cyclodextrin Strategy 3: Cyclodextrin (HP-β-CD, SBE-β-CD). Excellent for parenteral/oral. q_cell_toxicity->use_cyclodextrin Yes (preferred, low toxicity) in_vivo->use_cyclodextrin use_cyclodextrin->validate

Caption: Decision workflow for selecting a solubilization method.

References
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Benzamide Quantification. Benchchem.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
  • Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Benchchem.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Solubilization techniques used for poorly water-soluble drugs. PMC.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Publish - Eman.
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
  • Cosolvent and Complexation Systems. Pharma Excipients.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
  • 3,4-DIFLUORO-N,2-DIMETHYLBENZAMIDE (CAS 2734774-87-7). Fluorochem.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
  • Cyclodextrins in drug delivery: applications in gene and combination therapy. Mitchell Lab.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. ijpcbs.
  • Improving Solubility and Bioavailability of Poorly Water Soluble Drugs by Solid Dispersion Technique - A Review. SciSpace.
  • pH and Solubility. AP Chem | Fiveable.
  • CAS 671-01-2: Benzamide, 3-fluoro-N-(phenylmethyl)-. CymitQuimica.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. PMC.
  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PMC.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-fluoro-N,2-dimethylbenzamide

This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-fluoro-N,2-dimethylbenzamide. Here, we provide a comprehensive resource for troubleshooting and optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-fluoro-N,2-dimethylbenzamide. Here, we provide a comprehensive resource for troubleshooting and optimizing the recrystallization process, a critical step for obtaining a high-purity final product. Our approach is grounded in fundamental chemical principles and extensive laboratory experience with benzamide derivatives.

Core Principles of Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[1][2] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) and are subsequently removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for 3-fluoro-N,2-dimethylbenzamide?

A1: For benzamide derivatives, a good starting point is to screen a range of solvents with varying polarities. Common choices for benzamides include ethanol, ethyl acetate/hexanes, and acetone/water mixtures.[3] Given the aromatic nature of 3-fluoro-N,2-dimethylbenzamide, solvents like ethanol or a mixed solvent system such as ethyl acetate/hexanes are often effective.[3] It is crucial to perform small-scale solubility tests with the crude material to identify the optimal solvent or solvent pair.

Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solid melts and forms a liquid phase instead of crystallizing from the solution. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if there are significant impurities present. To remedy this, you can try the following:

  • Add more solvent: Reheat the solution to dissolve the oil and then add a small amount of additional solvent to lower the saturation point.

  • Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can sometimes favor oil formation.

  • Use a seed crystal: If you have a small amount of pure product, adding a seed crystal to the cooled solution can initiate crystallization.

  • Scratch the inner surface of the flask: Using a glass rod to gently scratch the inside of the flask at the solution's surface can create nucleation sites for crystal growth.[4][5]

Q3: I'm experiencing low recovery of my purified product. What are the likely causes and how can I improve my yield?

A3: Low recovery is a common issue in recrystallization and can stem from several factors:

  • Using too much solvent: The most common cause of low yield is using an excessive volume of solvent, which keeps a significant portion of your product dissolved even at low temperatures.[3] Always use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature crystallization: If crystals form too quickly during hot filtration, product can be lost. Ensure your filtration apparatus is pre-heated.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss. Use a small amount of ice-cold recrystallization solvent for washing.[3]

  • Inappropriate solvent choice: If the compound has some solubility in the chosen solvent at low temperatures, some loss is inevitable.

Q4: My final product has a persistent color. How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal.[3] The charcoal adsorbs the colored byproducts. After a brief heating period with the charcoal, it can be removed by hot filtration. It is important to use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound will not dissolve Insufficient solvent; Inappropriate solvent choice.Add more hot solvent in small increments. If still insoluble, the solvent is likely unsuitable.
No crystals form upon cooling Too much solvent used; Solution is not saturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[5] Try scratching the inside of the flask or adding a seed crystal.[4][5]
Crystals form too quickly Solution is supersaturated; Cooling is too rapid.Reheat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly.[5]
Final product is still impure Inappropriate solvent choice; Impurities co-crystallize with the product.Re-recrystallize from a different solvent or solvent system. Consider column chromatography for more challenging separations.

Experimental Protocol: Recrystallization of 3-fluoro-N,2-dimethylbenzamide

This is a general procedure and may require optimization based on the specific impurities present in your crude material.

1. Solvent Selection:

  • Place a small amount of your crude 3-fluoro-N,2-dimethylbenzamide into several test tubes.
  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and hexanes) to each test tube at room temperature. Observe the solubility.
  • Gently heat the test tubes with solvents that did not dissolve the compound at room temperature. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
  • For mixed solvent systems (e.g., ethyl acetate/hexanes), dissolve the compound in a minimum amount of the more soluble solvent (ethyl acetate) at an elevated temperature. Then, add the less soluble solvent (hexanes) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.

2. Dissolution:

  • Place the crude 3-fluoro-N,2-dimethylbenzamide in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a boil with gentle swirling or stirring.
  • Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes while swirling.

4. Hot Filtration (Optional):

  • If charcoal or other solid impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature on an insulated surface.
  • Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[3]

7. Drying:

  • Allow the crystals to dry completely in the Büchner funnel under vacuum for a few minutes.[2] For complete drying, the crystals can be placed in a desiccator or a vacuum oven.

Recrystallization Workflow Diagram

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal Colored Solution Cool Slow Cooling & Crystallization Dissolve->Cool Clear Solution HotFilter Hot Gravity Filtration (Optional) Charcoal->HotFilter HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: A generalized workflow for the recrystallization of 3-fluoro-N,2-dimethylbenzamide.

References

  • BenchChem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC.
  • BenchChem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
  • University of Rochester. (n.d.). Purification: How To - Chemistry.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
  • Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
  • Recrystallization1. (n.d.).
  • Recrystallization. (n.d.).

Sources

Optimization

Technical Support Center: Purification of 3-Fluoro-N,2-dimethylbenzamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with isolating and purifying 3-fluoro-N,2-dimethylbenzamide (CAS: 634924-03-1)[1] fro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with isolating and purifying 3-fluoro-N,2-dimethylbenzamide (CAS: 634924-03-1)[1] from crude reaction mixtures.

Synthesizing this compound typically involves the amidation of 3-fluoro-2-methylbenzoic acid with methylamine. This is often facilitated by coupling reagents (e.g., EDC/HOBt) or via an intermediate acid chloride[2]. Due to the nature of these reactions, the crude product is rarely pure and requires systematic isolation strategies to remove unreacted precursors, regioisomers, and coupling byproducts[3].

Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical properties of the expected impurities. The table below summarizes the qualitative data and removal strategies for common contaminants found in the crude amidation mixture.

Impurity IdentitySource / CausalityChemical NatureImpact on ProductRemoval Strategy
3-Fluoro-2-methylbenzoic acid Incomplete amidation reactionAcidic (pKa ~4.0)Co-elutes in non-polar solvents; causes oiling outAqueous basic wash (1M NaOH)
Methylamine / Amine Salts Excess nucleophilic reagentBasicHighly water-soluble; broad NMR peaksAqueous acidic wash (1M HCl)
Coupling Byproducts (e.g., EDC-urea) Amide coupling reagentsNeutral / Slightly BasicDisrupts crystallization latticeAcid-base extraction & Chromatography
Positional Isomers (e.g., 5-fluoro) Impure starting materialsNeutralIdentical mass; nearly identical

values
High-resolution Silica Chromatography

Purification Workflow

The following self-validating workflow leverages the distinct ionization states of the impurities versus the neutral target benzamide to achieve high purity.

PurificationWorkflow Crude Crude Reaction Mixture (3-fluoro-N,2-dimethylbenzamide + Impurities) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate or DCM) Crude->Dissolve WashBase Wash with 1M NaOH (aq) Deprotonates & removes unreacted carboxylic acid Dissolve->WashBase WashAcid Wash with 1M HCl (aq) Protonates & removes excess amine/basic byproducts WashBase->WashAcid OrganicLayer Isolate Organic Layer (Contains Neutral Benzamide + Regioisomers) WashAcid->OrganicLayer Chromatography Silica Gel Flash Chromatography (Separates neutral positional isomers) OrganicLayer->Chromatography PureProduct Pure 3-fluoro-N,2-dimethylbenzamide (Ready for crystallization or vacuum drying) Chromatography->PureProduct

Workflow for the isolation and purification of 3-fluoro-N,2-dimethylbenzamide from crude mixtures.

Troubleshooting & FAQs

Q1: My post-reaction NMR shows a significant amount of unreacted 3-fluoro-2-methylbenzoic acid. How do I remove it efficiently without relying on column chromatography? A1: You must exploit the acidic nature of the unreacted starting material. Carboxylic acids are highly soluble in organic solvents when protonated. By washing your organic layer (e.g., ethyl acetate) with a mild aqueous base like 1M NaOH or saturated NaHCOngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


, you force the deprotonation of the acid, converting it into a water-soluble sodium carboxylate salt[3]. The target 3-fluoro-N,2-dimethylbenzamide lacks acidic protons and remains completely neutral, staying in the organic phase.
Self-Validation Tip: To confirm the impurity was successfully extracted, acidify the discarded aqueous basic wash with concentrated HCl. The unreacted 3-fluoro-2-methylbenzoic acid will immediately precipitate out of the aqueous solution as a white solid[4].

Q2: After extraction and solvent removal, my product is a viscous oil instead of a crystalline solid. What causes this and how can I fix it? A2: "Oiling out" is a classic symptom of trace impurities—often coupling reagent byproducts (like EDC-urea) or regioisomers—that disrupt the intermolecular hydrogen bonding required for the benzamide to form a stable crystal lattice[3]. To resolve this:

  • Re-dissolve the oil in a minimal amount of dichloromethane (DCM).

  • Perform a silica gel flash chromatography step to strip away the lattice-disrupting impurities.

  • Evaporate the pure fractions and subject the residue to high vacuum drying for at least 12 hours to remove trace trapped solvents that depress the melting point[3].

Q3: My starting material contained trace amounts of 5-fluoro-2-methylbenzoic acid, leading to the formation of positional isomers. Will acid-base extraction remove them? A3: No. Positional isomers (like 5-fluoro-N,2-dimethylbenzamide) share the exact same functional groups and neutral charge as your target product[5]. They will co-extract into the organic layer during the acid-base workup. Because their polarities are nearly identical, you must rely on high-resolution analytical techniques (like GC-MS) to quantify them[5], followed by carefully optimized silica gel chromatography using a shallow solvent gradient (e.g., Hexanes/Ethyl Acetate) to separate them based on minute differences in their dipole moments.

Experimental Protocols

Protocol A: Optimized Acid-Base Extraction

This protocol is designed to chemically separate the neutral benzamide from acidic and basic contaminants[6].

  • Dissolution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per 1 gram of crude product. Transfer the mixture to a separatory funnel.

  • Basic Wash (Acid Removal): Add an equal volume of 1M NaOH (aq). Stopper the funnel, invert, and vent immediately to release pressure. Shake vigorously for 30 seconds, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat this basic wash one more time[7].

  • Acidic Wash (Amine Removal): Add an equal volume of 1M HCl (aq) to the organic layer. Shake, vent, and separate as above. This removes unreacted methylamine and basic coupling byproducts[6].

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water. Transfer the organic layer to an Erlenmeyer flask, add anhydrous Nangcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    SO
    
    
    
    or MgSO
    
    
    , and swirl until the drying agent flows freely.
  • Concentration: Filter off the drying agent and concentrate the organic filtrate under reduced pressure using a rotary evaporator.

Protocol B: Silica Gel Flash Chromatography

If regioisomers or neutral byproducts persist, proceed with this chromatographic method[3].

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (9:1 Hexanes/Ethyl Acetate). Pour the slurry into a glass column, allowing it to pack evenly under gentle air pressure.

  • Sample Loading: Dissolve the crude 3-fluoro-N,2-dimethylbenzamide in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate to dryness to create a "dry load." Carefully add this dry powder to the top of the packed column bed[3].

  • Elution: Begin eluting with 9:1 Hexanes/Ethyl Acetate. Gradually increase the polarity to 7:3 Hexanes/Ethyl Acetate. Collect fractions in test tubes.

  • Analysis: Spot the fractions on a TLC plate and develop using a 7:3 Hexanes/Ethyl Acetate system. Visualize under short-wave UV light (254 nm). Combine the fractions containing the pure target compound (

    
     ~0.4) and evaporate to yield the pure product.
    

References

  • Boroncore. "634924-03-1 | 3-Fluoro-N,2-dimethylbenzamide".
  • RSC Advances. "Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors".
  • BenchChem. "Technical Support Center: Purification of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide".
  • BenchChem. "Common impurities in commercial 4-Fluorobenzaldehyde".
  • NIH / PMC. "Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction".
  • Bartleby. "Acid And Base Synthesis Lab Report".
  • Scribd. "Acid-Base Extraction of Organic Compounds".

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for N-Methylation of Benzamides

Welcome to the technical support center dedicated to the N-methylation of benzamides. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the N-methylation of benzamides. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for optimizing one of the most critical parameters in this transformation: reaction temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the N-methylation of benzamides. Each problem is presented in a question-and-answer format to guide you through diagnosis and resolution, with a focus on temperature-related effects.

Q1: My reaction has stalled with significant starting material remaining. Should I simply increase the temperature?

A1: While intuitively correct, increasing the temperature is a powerful variable that must be managed carefully. A stalled reaction indicates that the activation energy barrier is not being surmounted under the current conditions.[1]

Initial Diagnostic Steps (Before Adjusting Temperature):

  • Verify Reagent Integrity: Confirm the purity and anhydrous nature of your solvent and base. Ensure your methylating agent has not degraded.

  • Check Stoichiometry: Double-check the equivalents of your base and methylating agent. An insufficient amount of base is a common reason for incomplete deprotonation and, thus, incomplete reaction.[1]

A Temperature-Centric Approach: If the above factors are ruled out, a careful, incremental increase in temperature is a logical next step.[1]

  • Rationale: Increasing temperature directly increases the kinetic energy of molecules, leading to more frequent and energetic collisions.[2][3][4] This disproportionately increases the number of molecules that possess the required activation energy for the reaction to proceed.[3]

  • Recommended Action: Increase the reaction temperature in 10–20 °C increments. Monitor the reaction progress by a suitable technique (TLC, LC-MS) after a set time at each new temperature.

  • Caution: Be aware that excessive heat can lead to the degradation of reagents or the desired product. Also, higher temperatures can sometimes decrease selectivity, leading to more byproducts.[5]

Q2: My starting material is consumed, but the yield of the N-methylated product is low. I'm observing a significant amount of an O-methylated byproduct (imidate). How can I improve N-selectivity?

A2: This is a classic chemoselectivity challenge. The amide anion formed after deprotonation is an ambident nucleophile, meaning it can be attacked by the electrophile (the methylating agent) at either the nitrogen or the oxygen atom. The N- versus O-alkylation outcome is highly dependent on reaction conditions, with temperature playing a key role.[6][7]

Understanding the N- vs. O-Methylation Dichotomy:

  • N-Methylation: Often the thermodynamically favored product (more stable).

  • O-Methylation: Often the kinetically favored product (forms faster), especially with highly reactive, "hard" methylating agents.

Strategies to Favor N-Methylation by Adjusting Temperature:

  • Lower the Temperature: Slower reaction rates at lower temperatures can provide greater selectivity for the more stable thermodynamic product (N-methylation). If you are running the reaction at elevated temperatures, try reducing it or even running it at room temperature or 0 °C for a longer period.

  • Consider the Entire System: Temperature effects are coupled with the choice of base, solvent, and methylating agent.

    • Hard vs. Soft Reagents (HSAB Theory): "Hard" electrophiles (like dimethyl sulfate) tend to react faster at the "harder" oxygen atom, while "softer" electrophiles (like methyl iodide) have a greater propensity to react at the "softer" nitrogen atom.[6][8]

    • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation of the base, leaving a more "naked" and reactive amide anion, which can sometimes favor O-alkylation. A nonpolar solvent like toluene might be a better choice.[9]

    • Counter-ion: The choice of base matters. For instance, cesium carbonate (Cs₂CO₃) is often more effective than other bases like KOH.[1][10]

A systematic screening of these parameters, starting with a lower temperature, is the most effective strategy.[1]

Q3: I'm observing significant di-methylation of my benzamide. How can I promote mono-methylation?

A3: The formation of the N,N-dimethylated product occurs when the initially formed N-methyl benzamide is deprotonated and reacts a second time. This is a common issue with highly reactive methylating agents like methyl iodide or dimethyl sulfate under strongly basic conditions.[1]

Temperature and Reagent Control for Mono-selectivity:

  • Avoid High Temperatures: Elevated temperatures can provide the necessary activation energy for the second, often more sterically hindered, methylation step. Running the reaction at the lowest effective temperature is crucial.

  • Reagent Choice is Key: The most effective way to prevent over-methylation is to use a milder, more selective methylating agent. Phenyl trimethylammonium iodide (PhMe₃NI) has been shown to be exceptionally selective for mono-N-methylation, with almost no di-methylated product observed even under forcing conditions.[1][9][11] This is because the sterically bulky nature of the reagent system significantly slows the second alkylation step.[11]

  • Control Stoichiometry: Use a stoichiometric amount of a milder base to control the reaction.[1]

  • Monitor Closely: Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent the subsequent over-methylation of the product.[1]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions regarding the N-methylation of benzamides.

Q1: What are the common methylating agents and how does their reactivity influence the optimal reaction temperature?

A1: The choice of methylating agent is critical and directly impacts the required reaction conditions, including temperature. Highly reactive agents often require lower temperatures to control selectivity, while less reactive ones may need heat to proceed at a reasonable rate.

Methylating AgentFormulaTypical ReactivityCommon Temperature RangeKey Considerations
Dimethyl Sulfate (DMS) (CH₃)₂SO₄Very High0 °C to RTHighly effective and inexpensive, but extremely toxic and carcinogenic.[8][12][13] Tends to be a "harder" methylating agent.
Methyl Iodide (MeI) CH₃IHighRT to RefluxLess hazardous than DMS but still toxic and volatile.[8][14] A "softer" and often more N-selective reagent.
Phenyl Trimethylammonium Iodide PhMe₃NIModerate100-120 °CSolid, non-volatile, and safe to handle.[9][11] Shows excellent mono-selectivity for amides.[1][11]
Methanol (Catalytic) CH₃OHLow (requires catalyst)130-150 °CA "green" and sustainable C1 source used in transition-metal-catalyzed systems (e.g., with Cobalt or Ruthenium catalysts).[15][16]
Formic Acid (Catalytic) HCOOHLow (requires catalyst)VariesA sustainable C1 source used with catalysts like Pd/In₂O₃.[17]
Q2: What is the general mechanism for N-methylation, and how does temperature influence it?

A2: The most common mechanism for N-methylation of benzamides involves a two-step SN2 (bimolecular nucleophilic substitution) pathway.

  • Deprotonation: A base removes the acidic proton from the amide nitrogen to form a nucleophilic amide anion. This step is an equilibrium, and its position can be influenced by the strength of the base and the acidity of the amide.

  • Nucleophilic Attack: The amide anion attacks the methyl group of the methylating agent, displacing a leaving group (e.g., iodide, sulfate) to form the N-methylated benzamide.

Temperature influences both steps. It can shift the deprotonation equilibrium and, more significantly, provides the activation energy for the SN2 attack. As a general rule, reaction rates roughly double for every 10°C increase in temperature.[3] However, this increased rate can come at the cost of reduced selectivity between N- and O-methylation or mono- and di-methylation.[5][18]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Benzamide Benzamide (R-CONH₂) Anion Amide Anion (Ambident Nucleophile) Benzamide->Anion + Base - HB⁺ Base Base (e.g., Cs₂CO₃) N_Product N-Methylated Product (Thermodynamic) Anion->N_Product Attack at Nitrogen (Favored by lower temp) O_Product O-Methylated Byproduct (Kinetic) Anion->O_Product Attack at Oxygen (Can be favored by higher temp) MethylatingAgent Methylating Agent (CH₃-X)

Caption: General mechanism for N- vs. O-methylation of benzamides.

Section 3: Experimental Protocols & Workflows

Protocol: Small-Scale Temperature Screening for N-Methylation

This protocol outlines a procedure for efficiently determining the optimal reaction temperature for a novel benzamide substrate using a selective methylating agent.

Objective: To identify the lowest temperature that provides a good conversion rate to the desired mono-N-methylated product within a reasonable timeframe, while minimizing byproduct formation.

Materials:

  • Benzamide substrate

  • Phenyl trimethylammonium iodide (PhMe₃NI)[9]

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • Toluene, anhydrous

  • Reaction vials with screw caps and septa

  • Heating block or oil bath with precise temperature control

  • Standard glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Arrange three reaction vials. To each vial, add the benzamide substrate (e.g., 0.2 mmol, 1.0 equiv), Cs₂CO₃ (0.4 mmol, 2.0 equiv), and PhMe₃NI (0.5 mmol, 2.5 equiv).[1]

  • Inert Atmosphere: Seal the vials and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add anhydrous toluene via syringe to each vial to achieve the desired concentration (e.g., 0.2 M).[1]

  • Temperature Screening: Place each vial in a separate well of a pre-heated block or in separate oil baths at three different temperatures. A good starting range is 80 °C, 100 °C, and 120 °C.

  • Reaction Monitoring: After a set time (e.g., 4 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot with a drop of water and dilute with a suitable solvent (e.g., ethyl acetate). Analyze the crude conversion by TLC or LC-MS to assess the consumption of starting material and the formation of the product.

  • Analysis and Optimization:

    • If the 80 °C reaction shows good conversion, it may be the optimal temperature.

    • If all reactions are slow, consider increasing the temperatures for the next screen (e.g., 120 °C, 130 °C, 140 °C).

    • If the 120 °C reaction is complete but shows byproducts not present at 100 °C, the lower temperature is preferable.

    • Once the optimal temperature is identified, a larger scale reaction can be run for the necessary duration to achieve full conversion.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Analysis of 3-Fluoro-N,2-dimethylbenzamide

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-fluoro-N,2-dimethylbenzamide . It is structured to serve as a comparative decision-making tool for researchers selecting the optimal...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-fluoro-N,2-dimethylbenzamide . It is structured to serve as a comparative decision-making tool for researchers selecting the optimal experimental conditions for structural verification.

Executive Summary

Context: In medicinal chemistry, the characterization of fluorinated benzamides is critical due to the prevalence of the benzamide pharmacophore in kinase inhibitors and CNS drugs. The presence of an ortho-methyl group (position 2) and a meta-fluorine atom (position 3) introduces specific spectral challenges: restricted rotation (atropisomerism) and complex spin-spin coupling (


) .[1]

The Challenge: Standard 1H NMR protocols (CDCl₃, 300 MHz) often fail to resolve the fine structure of this molecule due to signal broadening from amide rotamers and overlapping multiplets caused by fluorine coupling.

The Solution: This guide compares the standard approach against an optimized "High-Definition" protocol, demonstrating why DMSO-d₆ at elevated temperatures or


-decoupled 1H NMR  are superior alternatives for definitive characterization.[1]

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, one must understand the magnetic environment created by the substituents.

The Molecule: 3-fluoro-N,2-dimethylbenzamide[1]
  • Core: Benzene ring.[2][3][4]

  • Substituent 1 (C1):

    
    -methylamide group (
    
    
    
    ).[1]
  • Substituent 2 (C2): Methyl group (ortho to amide).

  • Substituent 3 (C3): Fluorine atom (meta to amide, ortho to methyl).

Key Spectral Features (Predicted)
FeatureOriginNMR Manifestation
Amide Rotamers Restricted C–N bond rotationBroadening of

-Me and

signals at room temp.[1]
Ortho-Effect Steric clash between C2-Me and C1-CarbonylPotential non-planarity; distinct shifts for H6 vs H4/H5.[1]
F-H Coupling

spin-active nucleus (

)
Aromatic protons appear as complex multiplets (dt, ddd) rather than simple doublets/triplets.

Comparative Analysis: Selecting the Right Protocol

This section compares three experimental scenarios. Use the table below to select the method matching your data requirements.

Comparison Table: Experimental Performance
MetricScenario A: Standard Screening Scenario B: High-Definition (Recommended) Scenario C: Structural Elucidation
Solvent Chloroform-d (

)
DMSO-d₆DMSO-d₆ (High Temp)
Field Strength 300 - 400 MHz400 - 600 MHz500+ MHz
NH Visibility Poor (Broad/Exchangeable)Excellent (Sharp Doublet) Good (Shifted/Sharp)
Rotamer Resolution Low (Coalesced/Broad)Medium (Distinct rotamers visible)High (Fast exchange singlet)
Coupling Detail Obscured by broadeningHigh ResolutionHigh Resolution
Use Case Quick purity checkPublication-quality characterizationDynamic NMR / Conformational study
Detailed Analysis of Alternatives
Alternative 1: The Standard Protocol (

at 25°C)
  • Observation: The

    
    -methyl group often appears as a broad singlet or a poorly resolved doublet. The amide 
    
    
    
    is broad and may drift between 5.5–6.5 ppm depending on concentration and water content.
  • Deficiency: The ortho-methyl group (C2) creates steric hindrance, slowing the rotation of the amide bond. In

    
    , this exchange rate is often intermediate on the NMR timescale, leading to "decoalescence" broadening that masks impurities.
    
  • Verdict: Acceptable for crude reaction monitoring, but insufficient for final purity validation .

Alternative 2: The Optimized Protocol (

at 25°C)
  • Mechanism: DMSO is a strong hydrogen-bond acceptor.[1][5] It "locks" the amide

    
     proton, slowing its exchange with residual water.
    
  • Result: The

    
     signal becomes a sharp, distinct quartet (or broad doublet) around 8.0–8.5 ppm. The coupling between 
    
    
    
    and
    
    
    -Me (
    
    
    Hz) becomes clearly visible, confirming the secondary amide structure.
  • Verdict: Superior for structural confirmation.

Alternative 3:

-Decoupled 1H NMR (1H{

})
  • Mechanism: Applying a decoupling pulse at the fluorine frequency during proton acquisition.

  • Result: The complex aromatic multiplets collapse into standard first-order splitting patterns (e.g., H4 becomes a simple doublet instead of a doublet-of-doublets).[1]

  • Verdict: Essential for proving the substitution pattern (2,3-disubstitution) if the aromatic region is crowded.

Experimental Data & Interpretation

Predicted Chemical Shifts & Coupling Constants

Based on substituent chemical shift additivity rules (SCS) and analogous benzamide data.

Aromatic Region (3 Protons)

The fluorine atom (


) couples to protons with large 

values:

Hz,

Hz,

Hz.
ProtonPositionChemical Shift (

, ppm)
Multiplicity & Coupling (

in Hz)
Assignment Logic
H6 Ortho to C=O7.40 – 7.55 dd (

,

)
Most downfield due to carbonyl anisotropy.[1] Small coupling to para-F.
H4 Ortho to F7.10 – 7.25 dd (

,

)
Large

coupling dominates.[1]
H5 Meta to F6.90 – 7.05 td (

,

)
Pseudo-triplet due to overlap of

and

(meta) couplings.
Aliphatic Region
GroupPositionChemical Shift (

, ppm)
MultiplicityNotes
N-H Amide8.20 (DMSO)br q or d Coupled to N-Me.[1] Disappears with

shake.
N-Me Amide-Me2.80 – 2.95 d (

Hz)
Doublet confirms secondary amide.[1]
Ar-Me C2-Me2.25 – 2.35 d (

Hz)
Long-range coupling to F (

) often splits this singlet into a doublet.[1]

Decision Logic & Workflow

The following diagram illustrates the logical workflow for assigning the spectrum of 3-fluoro-N,2-dimethylbenzamide, distinguishing it from isomers (e.g., 4-fluoro or 6-fluoro analogs).

NMR_Assignment_Workflow Start Start: Acquire 1H NMR (DMSO-d6 recommended) Check_Aliphatic Analyze Aliphatic Region (2.0 - 3.5 ppm) Start->Check_Aliphatic Check_NMe Identify N-Me Signal (~2.8 ppm) Check_Aliphatic->Check_NMe Is_Doublet Is N-Me a Doublet? Check_NMe->Is_Doublet Check_ArMe Identify Ar-Me Signal (~2.3 ppm) Is_Doublet->Check_ArMe Yes (Secondary Amide) Is_Split Is Ar-Me Split (d, J~2Hz)? Check_ArMe->Is_Split Aromatic_Analysis Analyze Aromatic Region (6.9 - 7.6 ppm) Is_Split->Aromatic_Analysis Yes (4J F-H coupling) Is_Split->Aromatic_Analysis No (Still possible) Count_Protons Integrate: 3 Protons? Aromatic_Analysis->Count_Protons Check_H4 Identify H4 (Ortho to F) Look for large J(H-F) ~9-10Hz Count_Protons->Check_H4 Check_H6 Identify H6 (Ortho to C=O) Look for deshielded dd Check_H4->Check_H6 Conclusion Confirm Structure: 3-fluoro-N,2-dimethylbenzamide Check_H6->Conclusion

Caption: Logical workflow for structural verification using 1H NMR features specific to fluorinated benzamides.

Experimental Protocol (Step-by-Step)

To achieve the "High-Definition" results described in Scenario B, follow this protocol. This method ensures self-validation by resolving the key couplings.

Materials
  • Sample: 5–10 mg of 3-fluoro-N,2-dimethylbenzamide.

  • Solvent: DMSO-d₆ (99.9 atom% D) + 0.03% TMS (v/v). Note: Ensure solvent is dry to prevent NH exchange.

  • Tubes: High-precision 5mm NMR tubes (Wilmad 528-PP or equivalent).

Methodology
  • Preparation: Dissolve the sample completely in 0.6 mL DMSO-d₆. Vortex for 30 seconds.

  • Acquisition (Standard):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 3.0 seconds (Critical for accurate integration of aromatic protons vs methyls).

    • Scans (NS): 16 or 32.

    • Spectral Width: -2 to 14 ppm.[1]

  • Acquisition (Decoupled - Optional but Recommended):

    • Select the zg pulse sequence modified for

      
       decoupling (e.g., zgif on Bruker).
      
    • Center the decoupling frequency (O2) at -115 ppm (typical Ar-F shift).

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phase correction: Manual (Automatic phasing often fails on the broad NH peak).

    • Baseline correction: Polynomial (Bernstein) order 1.

Validation Criteria (QC Check)
  • Pass:

    
    -Me is a clear doublet (
    
    
    
    Hz). Ar-Me shows fine splitting (
    
    
    Hz). Three distinct aromatic multiplets are visible.
  • Fail:

    
    -Me is a broad singlet (indicates rotamer coalescence or wet solvent). Aromatic region is a second-order blob (requires higher field or decoupling).
    

References

  • Abraham, R. J., & Mobli, M. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[6] [Link]

  • PubChem Database. (2025).[2] N,N-Dimethylbenzamide Spectral Data. National Library of Medicine. [Link]

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.[1] [Link]

Sources

Comparative

Comparative FTIR Analysis: 3-Fluoro-N,2-dimethylbenzamide

Executive Summary 3-Fluoro-N,2-dimethylbenzamide represents a specific trisubstituted benzamide scaffold often utilized as a fragment in medicinal chemistry (e.g., kinase inhibitors, PROTAC linkers). Its infrared (FTIR)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-N,2-dimethylbenzamide represents a specific trisubstituted benzamide scaffold often utilized as a fragment in medicinal chemistry (e.g., kinase inhibitors, PROTAC linkers). Its infrared (FTIR) spectrum is characterized by a distinct interplay between the secondary amide functionality and the 1,2,3-trisubstituted aromatic ring .

This guide provides a technical breakdown of the absorption bands, distinguishing this compound from its non-fluorinated analog (N,2-dimethylbenzamide ) and structural isomers. The analysis focuses on three diagnostic zones: the Amide I/II region, the C-F stretching zone, and the Out-of-Plane (OOP) bending region critical for confirming regio-isomerism.

Theoretical Framework & Spectral Prediction

The vibrational spectrum of 3-fluoro-N,2-dimethylbenzamide is governed by the electronic and steric interactions of its substituents:

  • Ortho-Methyl Group (Position 2): Introduces steric strain, forcing the amide group slightly out of planarity with the benzene ring. This reduces

    
    -conjugation, typically shifting the Amide I band to a higher wavenumber compared to unhindered benzamides.
    
  • Meta-Fluoro Group (Position 3): Exerts a strong inductive electron-withdrawing effect (-I), which stiffens the ring bonds and introduces a high-intensity C-F stretching mode in the fingerprint region.

  • N-Methyl Amide: A secondary amide exhibiting characteristic N-H stretching and bending modes (Amide II), distinct from tertiary amides (e.g., N,N-dimethyl) which lack the Amide II band.

Comparative Spectral Data Table

Data synthesized from standard organofluorine correlations and analogous o-toluamide spectra.

Functional GroupVibration ModeTarget: 3-Fluoro-N,2-dimethylbenzamide (cm⁻¹)Control: N,2-Dimethylbenzamide (cm⁻¹)Diagnostic Note
Amide A N-H Stretch3280 – 3320 (m)3280 – 3300Secondary amide diagnostic; broad if H-bonded.
C-H (Ar) C-H Stretch (sp²)3050 – 3080 (w)3020 – 3060Weak aromatic shoulder.
Amide I C=O Stretch1645 – 1665 (s)1640 – 1655F-substitution (+I effect) and steric twist shift this higher.
Amide II N-H Bend / C-N1535 – 1555 (s)1540 – 1560Key differentiator from tertiary amides (absent).
Ar-F C-F Stretch1210 – 1260 (s)AbsentPrimary confirmation of fluorination.
Fingerprint OOP C-H Bend750 – 790 & 670 – 720 735 – 7701,2,3-Trisubstituted pattern vs. 1,2-Disubstituted.

Detailed Band Analysis

A. The Amide Region (1700 – 1500 cm⁻¹)

The most prominent features are the Amide I and Amide II bands.

  • Amide I (C=O): In N,2-dimethylbenzamide, this appears near 1640 cm⁻¹. The addition of the 3-fluoro atom withdraws electron density from the ring, slightly reducing the ability of the ring to donate electrons to the carbonyl. Consequently, the C=O bond order increases, shifting the peak to 1645–1665 cm⁻¹ .

  • Amide II (N-H Bend): This band, located around 1545 cm⁻¹ , confirms the structure is a secondary amide (N-methyl). If the compound were N,N-dimethyl (tertiary), this band would be completely absent.

B. The Fluorine Signature (1300 – 1000 cm⁻¹)

The Carbon-Fluorine (C-F) stretch is the "fingerprint" of the 3-fluoro modification.

  • Assignment: Aromatic C-F bonds typically absorb strongly between 1200 and 1270 cm⁻¹ .

  • Differentiation: This region in the non-fluorinated control (N,2-dimethylbenzamide) is populated only by weaker C-C and C-N modes. A strong, broad band appearing here is the definitive marker for the presence of fluorine.

C. Regio-Isomerism: The OOP Region (900 – 600 cm⁻¹)

Distinguishing the 3-fluoro isomer from potential 4-fluoro or 5-fluoro impurities relies on Out-of-Plane (OOP) C-H bending vibrations.

  • Target (1,2,3-Trisubstituted): The 3-fluoro-2-methyl substitution pattern leaves three adjacent hydrogens (positions 4, 5, 6). This creates a specific "3-adjacent H" pattern, typically showing strong bands at 750–790 cm⁻¹ and 670–720 cm⁻¹ .

  • Alternative (1,2,4-Trisubstituted): A 4-fluoro or 5-fluoro isomer would create isolated hydrogens or 2-adjacent patterns, shifting these bands significantly (often to 800–860 cm⁻¹).

Experimental Protocol: ATR-FTIR Characterization

Objective: Obtain a high-fidelity spectrum to validate structural identity.

Materials
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Solvent (for cleaning): Isopropanol (HPLC Grade).

  • Reference Standard: N,2-dimethylbenzamide (if available) for overlay.

Workflow
  • Background Collection: Clean the crystal with isopropanol. Collect a 32-scan background spectrum in air.

  • Sample Loading: Place ~2-5 mg of solid 3-fluoro-N,2-dimethylbenzamide onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N). Note: Ensure the sample is a fine powder to maximize contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution (accumulate 16 or 32 scans).

  • Post-Processing: Apply baseline correction if necessary. Do not apply ATR correction unless comparing directly to transmission (KBr) library data.

Troubleshooting Common Artifacts
  • Broad Peak at 3300-3400 cm⁻¹: Indicates moisture (hygroscopic sample). Dry sample in a desiccator for 2 hours and re-run.

  • Split Amide I Band: May indicate the presence of rotational isomers (rotamers) caused by the steric bulk of the ortho-methyl group. This is a genuine feature, not an impurity.

Visual Logic: Identification Decision Tree

FTIR_Identification Start Unknown Sample Spectrum CheckAmide Check 1530-1560 cm⁻¹ (Amide II Band) Start->CheckAmide IsSecondary Strong Band Present? CheckAmide->IsSecondary Tertiary Absent: Likely Tertiary Amide (N,N-dimethyl) IsSecondary->Tertiary No Secondary Present: Secondary Amide (N-methyl) IsSecondary->Secondary Yes CheckCF Check 1200-1260 cm⁻¹ (C-F Stretch) Secondary->CheckCF IsFluorinated Strong Band Present? CheckCF->IsFluorinated NonFluoro Absent: N,2-dimethylbenzamide (Parent) IsFluorinated->NonFluoro No Fluoro Present: Fluorinated Analog IsFluorinated->Fluoro Yes CheckOOP Check 670-790 cm⁻¹ (OOP Bending) Fluoro->CheckOOP Is3Fluoro Pattern: 750-790 & 670-720? CheckOOP->Is3Fluoro Target CONFIRMED: 3-Fluoro-N,2-dimethylbenzamide Is3Fluoro->Target Yes Isomer Shifted (e.g., >800 cm⁻¹): Regioisomer (4-F or 5-F) Is3Fluoro->Isomer No

Figure 1: Step-by-step spectral logic flow for verifying 3-fluoro-N,2-dimethylbenzamide against common analogs.

References

  • National Institute of Standards and Technology (NIST). Benzamide, N,2-dimethyl- (N-methyl-o-toluamide) Infrared Spectrum. NIST Mass Spectrometry Data Center.[1][2] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table: Aromatic and Amide Frequencies. Available at: [Link][3][4][5][6][7][8][9][10][11]

  • PubChem. N,2-Dimethylbenzamide Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation

A Comparative Guide to Bioisosteric Replacement Strategies for 3-fluoro-N,2-dimethylbenzamide

This guide provides an in-depth technical comparison of structural analogs for 3-fluoro-N,2-dimethylbenzamide, focusing on the principles and practical applications of bioisosteric replacement. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of structural analogs for 3-fluoro-N,2-dimethylbenzamide, focusing on the principles and practical applications of bioisosteric replacement. Designed for researchers, medicinal chemists, and drug development professionals, this document explores how strategic molecular modifications can modulate physicochemical properties, biological activity, and pharmacokinetic profiles. We will dissect the parent molecule, examine key functional groups amenable to replacement, and present a framework for analog design supported by experimental data and detailed protocols.

Introduction: The Rationale for Bioisosteric Modification

In drug discovery, bioisosteric replacement is a cornerstone strategy for optimizing lead compounds.[1][2] Bioisosteres are atoms or molecular fragments with similar steric and electronic characteristics, which, when substituted, can produce broadly similar biological effects while improving properties like potency, selectivity, metabolic stability, and bioavailability.[1][3][4]

The subject of our analysis, 3-fluoro-N,2-dimethylbenzamide, is a substituted benzamide. This chemical class is prevalent in pharmaceuticals due to the amide bond's ability to form key hydrogen bond interactions with biological targets.[1] However, the amide bond can also be a liability, susceptible to enzymatic hydrolysis.[1][5] Furthermore, the specific substitutions—a fluorine atom and two methyl groups—confer distinct properties that serve as both opportunities and challenges for optimization. This guide will systematically explore bioisosteric strategies for each of these key functional regions.

Bioisosteric_Strategy_Overview cluster_0 Parent Compound cluster_1 Key Functional Groups for Replacement cluster_2 Potential Bioisosteric Replacements parent 3-fluoro-N,2-dimethylbenzamide Amide Amide Bond (-C(O)N(Me)-) parent->Amide Fluoro 3-Fluoro Group (-F) parent->Fluoro Methyl N- & 2-Methyl Groups (-CH3) parent->Methyl Amide_Bio Heterocycles (Triazole, Oxadiazole) Urea, Sulfonamide, Thioamide Amide->Amide_Bio Fluoro_Bio Hydrogen (-H) Chlorine (-Cl) Hydroxyl (-OH) Cyano (-CN) Fluoro->Fluoro_Bio Methyl_Bio Ethyl (-C2H5) Cyclopropyl Oxetane Methyl->Methyl_Bio caption Logical map of bioisosteric replacement strategies. Synthesis_Workflow cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Workup & Purification Acid Substituted Benzoic Acid (1.0 eq) Coupling 1. Dissolve Acid in DCM/DMF. 2. Add Coupling Agent (e.g., HATU, 1.1 eq). 3. Add Base (e.g., DIPEA, 2.0 eq). 4. Stir for 10 min. Acid->Coupling Amine Amine (1.1 eq) Addition 5. Add Amine solution. 6. Stir at room temperature for 2-16h. 7. Monitor by TLC/LC-MS. Amine->Addition Coupling->Addition Workup 8. Quench reaction (e.g., with water). 9. Extract with organic solvent. 10. Wash organic layer (brine). 11. Dry over Na2SO4, filter, concentrate. Addition->Workup Purify 12. Purify via column chromatography (e.g., Silica gel, Hexane/EtOAc). Workup->Purify Final Final Benzamide Analog Purify->Final caption General workflow for amide coupling synthesis.

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectrum of 3-fluoro-N,2-dimethylbenzamide

Theoretical Framework: Understanding the Benzamide Chromophore and Substituent Effects UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground sta...

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Framework: Understanding the Benzamide Chromophore and Substituent Effects

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state.[1][2] In organic molecules like 3-fluoro-N,2-dimethylbenzamide, the absorption is dominated by transitions of electrons in π (pi) and n (non-bonding) orbitals to unoccupied π* (pi-antibonding) orbitals.[3]

The core structure responsible for light absorption is the chromophore . For the target molecule, the primary chromophore is the benzene ring conjugated with the carbonyl group of the amide function (the benzamide system).

  • Benzene: The parent chromophore, benzene, exhibits a moderately intense absorption band, known as the B-band (for Benzenoid), at approximately 255 nm in a non-polar solvent.[4] This absorption arises from a symmetry-forbidden π → π* transition.

  • Benzamide: The introduction of the amide group (-CONH₂) to the benzene ring creates a more extended conjugated system. The lone pair of electrons on the nitrogen atom can participate in resonance with the π system of the ring and the carbonyl group. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3] Consequently, less energy is required for the π → π* transition, resulting in a bathochromic shift (shift to a longer wavelength) relative to benzene.

The specific absorption profile of 3-fluoro-N,2-dimethylbenzamide is further modulated by its unique substitution pattern. These substituents, known as auxochromes , modify the absorption wavelength and intensity of the parent chromophore.

  • Ortho-Methyl (-CH₃) Group: The methyl group at the 2-position is a weak electron-donating group. By itself, it would be expected to cause a small bathochromic shift. However, its position ortho to the bulky N,N-dimethylamide group introduces significant steric hindrance . This steric clash can force the amide group to twist out of the plane of the benzene ring. Such a loss of planarity disrupts π-conjugation, which increases the HOMO-LUMO energy gap and leads to a hypsochromic shift (shift to a shorter wavelength). This steric effect is often dominant over the weak electronic effect.

  • N,N-Dimethyl (-N(CH₃)₂) Group: The two methyl groups on the amide nitrogen increase its electron-donating character compared to a primary amide (-CONH₂). This enhanced donation into the aromatic ring would typically promote a bathochromic shift. However, this effect is highly dependent on the planarity mentioned above.

  • Meta-Fluoro (-F) Group: Fluorine is an interesting auxochrome with competing effects. It possesses a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and an electron-donating resonance effect (+R) via its lone pairs. When positioned meta to the amide group, the resonance effect is minimized, and the inductive effect dominates. This -I effect stabilizes the ground state more than the excited state, thereby increasing the energy of the electronic transition and causing a hypsochromic shift .[5]

Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum

This section outlines a robust, self-validating protocol for determining the UV-Vis absorption spectrum of a novel compound like 3-fluoro-N,2-dimethylbenzamide. The causality behind each step is explained to ensure data integrity.

Instrument and Materials
  • Instrument: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.[6]

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes. Quartz is mandatory as glass absorbs significantly below 340 nm.

  • Solvent: Spectroscopic grade ethanol or methanol. These are common polar solvents that are transparent in the UV region of interest (cutoff ~205 nm) and can effectively solvate the analyte.[7] The choice of solvent is critical as it can influence the λmax.[8][9]

  • Analyte: 3-fluoro-N,2-dimethylbenzamide, solid, of high purity.

  • Analytical Balance: For accurate preparation of the stock solution.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of 3-fluoro-N,2-dimethylbenzamide.

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen spectroscopic grade solvent (e.g., ethanol) to create a stock solution of ~0.1 mg/mL. The concentration should be chosen such that the final absorbance reading is within the instrument's linear range, typically 0.2 to 1.0.[10]

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution. For example, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent. This creates a working solution of ~0.01 mg/mL.

  • Spectrophotometer Setup and Blanking:

    • Power on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible) and allow them to warm up for at least 30 minutes for stabilization.[1]

    • Fill both the sample and reference cuvettes with the pure solvent (e.g., ethanol).

    • Place the cuvettes in their respective holders.

    • Perform a baseline correction or "autozero" across the desired wavelength range (e.g., 190-400 nm). This step is crucial as it digitally subtracts the absorbance of the solvent and cuvettes, ensuring the final spectrum is solely that of the analyte.[1]

  • Sample Measurement:

    • Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan. The instrument will measure the absorbance (A) at each wavelength, plotting A vs. λ.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.[11] These correspond to the peaks in the absorbance plot.

    • Record the absorbance value at each λmax. If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert Law (A = εbc), where 'b' is the path length (1 cm) and 'c' is the molar concentration of the working solution.[6]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the UV-Vis spectral acquisition process.

UV_Vis_Workflow cluster_prep Sample & Instrument Preparation cluster_cal Calibration cluster_acq Data Acquisition & Analysis prep_solution 1. Prepare Stock & Working Solutions warm_up 2. Spectrophotometer Warm-up (30 min) fill_cuvettes 3. Fill Both Cuvettes with Pure Solvent warm_up->fill_cuvettes run_blank 4. Perform Baseline Correction (Autozero) fill_cuvettes->run_blank fill_sample 5. Fill Sample Cuvette with Analyte Solution run_blank->fill_sample acquire_spectrum 6. Acquire Absorbance Spectrum (190-400 nm) fill_sample->acquire_spectrum analyze 7. Identify λmax and Record Absorbance acquire_spectrum->analyze

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-fluoro-N,2-dimethylbenzamide

The following technical guide details the proper disposal procedures for 3-fluoro-N,2-dimethylbenzamide , a halogenated aromatic amide often used as a pharmaceutical building block. As a Senior Application Scientist, I h...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 3-fluoro-N,2-dimethylbenzamide , a halogenated aromatic amide often used as a pharmaceutical building block.

As a Senior Application Scientist, I have structured this protocol to prioritize safety, regulatory compliance, and environmental stewardship . The presence of the fluorine atom necessitates specific handling to prevent the release of hydrofluoric acid (HF) during thermal destruction, distinguishing it from standard organic waste.

Executive Safety Summary
  • Chemical Class: Halogenated Aromatic Amide.

  • Primary Disposal Hazard: Thermal decomposition releases toxic Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

  • Critical Directive: NEVER mix with non-halogenated solvents or oxidizers. Segregate strictly into Halogenated Waste streams.

  • Disposal Method: High-temperature incineration with flue gas scrubbing (off-site).

Chemical Hazard & Physical Profile

Before disposal, you must validate the state of the material. As a benzamide derivative, this compound is typically a solid at room temperature but may be found in solution during synthesis.

ParameterCharacteristicOperational Implication
Physical State Solid (Crystalline powder)Dispose of as solid hazardous waste; do not dissolve solely for disposal.
GHS Classification Irritant (Warning) H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Combustion Byproducts HF, NOx, CO, CO2Do not autoclave. Incineration requires specific scrubbers.
Reactivity Stable; reacts with strong oxidizers.Keep away from nitric acid or perchlorates in waste storage.
Step-by-Step Disposal Protocol
Phase A: Waste Characterization & Segregation
  • Scientific Rationale: Segregation is the single most critical step. Mixing fluorinated compounds with general organic solvents (like acetone/methanol waste) can damage standard incinerators not equipped for HF, leading to regulatory fines and equipment failure.

Action Steps:

  • Isolate the Material: Determine if the waste is pure solid, a reaction mixture, or contaminated glassware.

  • Select the Container:

    • For Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

    • For Solutions: Use a chemically resistant HDPE or glass bottle with a vented cap if over-pressurization is a risk (unlikely for this stable amide).

  • Apply the "Halogenated" Rule: If the compound is present in >1% concentration, the entire container must be classified as Halogenated Organic Waste .

Phase B: Labeling & Documentation
  • Trustworthiness Check: A label is the primary communication tool for downstream waste handlers. Ambiguity leads to accidents.

Label Requirements:

  • Chemical Name: Write out "3-fluoro-N,2-dimethylbenzamide" (Do not use abbreviations).

  • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Critical Note: Add a supplemental sticker or note: "CONTAINS ORGANIC FLUORINE."

Phase C: Accumulation & Storage
  • Secondary Containment: Place the waste container in a secondary tray (polypropylene) capable of holding 110% of the volume.

  • Storage Location: Store in a Satellite Accumulation Area (SAA) near the point of generation.

  • Compatibility: Keep at least 1 meter away from oxidizers and strong acids.

Phase D: Final Disposal (Off-Site)
  • Process: Contact your institution's EHS (Environmental Health & Safety) department.

  • Method: The waste must be shipped to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Destruction: The TSDF will utilize a rotary kiln incinerator operating at >1000°C with caustic scrubbing to neutralize the HF gas generated.

Visualizing the Workflow

The following diagrams illustrate the decision logic and spill response protocols.

Figure 1: Waste Segregation Decision Tree

Caption: Logical flow for determining the correct waste stream for fluorinated benzamides.

DisposalLogic Start Waste Generation: 3-fluoro-N,2-dimethylbenzamide StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid StreamA Stream A: Solid Hazardous Waste (Tag: Halogenated Organic) Solid->StreamA Contaminated Is it mixed with Non-Halogenated Solvents? Liquid->Contaminated StreamB Stream B: Halogenated Solvent Waste (Do NOT mix with general organics) Contaminated->StreamB Yes or No (Fluorine dominates class) Incineration Final Disposal: High-Temp Incineration (w/ HF Scrubbing) StreamA->Incineration StreamB->Incineration

Figure 2: Emergency Spill Response Workflow

Caption: Immediate actions to take in the event of a laboratory spill.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it >100g or in solution?) Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 (if dust) Assess->PPE SolidSpill Solid Spill: Avoid Dust Generation PPE->SolidSpill LiquidSpill Liquid Spill: Absorb with Vermiculite/Pads PPE->LiquidSpill Clean Sweep/Scoop into Disposable Container SolidSpill->Clean LiquidSpill->Clean Decon Wash Surface with Soap & Water Clean->Decon Report Report to EHS Decon->Report

[1]

Emergency Procedures

In the event of exposure or accidental release, follow these immediate protocols. These are self-validating steps based on the chemical's irritant profile.

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap and water for 15 minutes.[1][2]Removes the lipophilic amide before it penetrates the dermis.
Eye Contact Flush with water for 15 minutes; lift eyelids.[1][2]Mechanical removal of particulates/solution to prevent corneal abrasion.
Inhalation Move to fresh air immediately.Fluorinated amides can cause respiratory tract irritation; fresh air stops the exposure source.[1][2][3]
Spill Cleanup Do not use a brush for fine powders. Use a damp paper towel or scoop.Prevents the generation of airborne dust which can be inhaled.[2][3][4]
References
  • PubChem. (n.d.). Compound Summary: Fluorinated Benzamides. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management: Halogenated Solvents. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-fluoro-N,2-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical information for the handling of 3-fluoro-N,2-dimethylbenzamide. As Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of 3-fluoro-N,2-dimethylbenzamide. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively. This document moves beyond a simple checklist, offering a deep dive into the causality behind our recommendations, ensuring a self-validating system of laboratory safety.

Hazard Assessment and PPE Strategy

The primary routes of potential exposure to 3-fluoro-N,2-dimethylbenzamide are inhalation of dust particles, skin contact, and eye contact.[2] Therefore, our PPE strategy is designed to create a comprehensive barrier against these risks.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended PPESpecifications and Rationale
Eyes Safety Goggles with side shields or a Face ShieldANSI Z87.1 certified.[3] Protects against chemical splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Hands Chemical-Resistant Nitrile Gloves (double-gloved)Nitrile gloves offer good resistance to a range of chemicals.[2][3] Double-gloving provides an additional layer of protection and is a best practice when handling potentially hazardous compounds. Gloves should be inspected for any signs of degradation before use and changed frequently.
Body Laboratory Coat or Chemical-Resistant GownA standard lab coat protects skin and personal clothing from minor spills and contamination.[3] For larger quantities or procedures with a higher risk of splashes, a chemical-resistant gown is recommended.
Respiratory NIOSH-approved Respirator (N95 or higher)Recommended when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine dust particles.[2][3] The specific type of respirator and cartridge should be determined by a formal risk assessment.
Feet Closed-toe ShoesProtects feet from spills and falling objects.[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan for donning, doffing, and handling is critical to minimize exposure risk.

Preparation and Donning PPE
  • Area Preparation: Before handling the compound, ensure that a designated and properly ventilated area, preferably a certified chemical fume hood, is prepared.

  • Gowning: Put on the laboratory coat or gown, ensuring it is fully fastened.

  • Respiratory Protection: If a respirator is required, perform a positive and negative pressure seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles. If a face shield is necessary, it should be worn over the goggles.

  • Hand Protection: Wash and dry hands thoroughly before donning the inner pair of nitrile gloves. The outer pair of gloves should be put on last, ensuring the cuffs are pulled over the sleeves of the lab coat.

Handling 3-fluoro-N,2-dimethylbenzamide
  • Engineering Controls: All weighing and handling of the solid compound should be conducted within a chemical fume hood to minimize inhalation exposure.[3]

  • Procedural Controls: Use a spatula or other appropriate tool for transfers to avoid generating dust. Keep the container with 3-fluoro-N,2-dimethylbenzamide closed when not in use.

Doffing PPE

The doffing sequence is designed to prevent cross-contamination.

  • Gloves (Outer Pair): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Coat: Unfasten the lab coat and roll it away from your body, ensuring the contaminated outer surface does not touch your personal clothing.

  • Eye and Face Protection: Remove the face shield (if used) and then the safety goggles.

  • Gloves (Inner Pair): Remove the inner pair of gloves using the same inside-out technique.

  • Respirator: If a respirator was used, remove it last.

  • Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.

Disposal Plan

Proper disposal of contaminated materials is a critical final step in the safe handling workflow.

  • Contaminated PPE: All disposable PPE, including gloves, disposable lab coats, and any absorbent materials used for cleanup, should be placed in a sealed, clearly labeled hazardous waste container.

  • Chemical Waste: Unused 3-fluoro-N,2-dimethylbenzamide and any solutions containing it must be disposed of in a designated and properly labeled hazardous chemical waste container.

  • Contaminated Labware: Reusable labware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) inside a fume hood. The rinse solvent must be collected as hazardous liquid waste.

Emergency Procedures: In Case of a Spill

In the event of a minor spill within a fume hood:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Containment: Use a chemical spill kit with absorbent pads to contain the spill.

  • Cleanup: Carefully clean up the spill, placing all contaminated materials into a sealed hazardous waste container.

  • Decontamination: Decontaminate the affected area with an appropriate solvent, followed by a thorough cleaning with soap and water.

Visualizing the Workflow

The following diagram illustrates the key stages of the safe handling protocol for 3-fluoro-N,2-dimethylbenzamide.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Handling Area (Fume Hood) don_ppe Don PPE (Gown, Respirator, Goggles, Double Gloves) prep_area->don_ppe handle_chem Handle 3-fluoro-N,2-dimethylbenzamide (Weighing, Transfers) don_ppe->handle_chem doff_ppe Doff PPE (Reverse Order) handle_chem->doff_ppe dispose_waste Dispose of Contaminated Waste (PPE, Chemical Waste) doff_ppe->dispose_waste

Caption: Workflow for the safe handling of 3-fluoro-N,2-dimethylbenzamide.

References

  • Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide. Benchchem.
  • Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Fisher Scientific.
  • MATERIAL SAFETY DATASHEET. CF Plus Chemicals.
  • SAFETY DATA SHEET. ThermoFisher.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Personal Protective Equipment. US EPA.
  • SAFETY DATA SHEET. Chem Service.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. ChemScene.

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